Arisugacin D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H36O8 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[(1S,2S,5R,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |
InChI |
InChI=1S/C29H36O8/c1-17(30)35-23-11-12-26(4)28(32,25(23,2)3)14-13-27(5)29(26,33)16-20-22(37-27)15-21(36-24(20)31)18-7-9-19(34-6)10-8-18/h7-10,15,23,32-33H,11-14,16H2,1-6H3/t23-,26+,27-,28-,29+/m1/s1 |
InChI Key |
LHKWCVMCNOROFZ-MCPFUKIPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@]2([C@](C1(C)C)(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of Arisugacin D from Penicillium sp. FO-4259-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and isolation of Arisugacin D, a novel acetylcholinesterase inhibitor, from a mutant strain of the fungus Penicillium sp. FO-4259-11. This compound, a meroterpenoid compound, is part of a larger family of related metabolites, including Arisugacins C, E, F, G, and H, produced by this strain.[1] While exhibiting weaker activity compared to its well-known counterparts, Arisugacin A and B, this compound remains a molecule of interest for structure-activity relationship studies in the development of acetylcholinesterase inhibitors.[1]
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative data associated with this compound.
Table 1: Bioactivity of this compound
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Acetylcholinesterase (AChE) | 3.5[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₃₄O₈ |
| Molecular Weight | 510 |
| Appearance | White powder |
| UV λₘₐₓ (MeOH) nm (ε) | 215 (sh, 21,100), 241 (12,100), 288 (sh, 5,500), 332 (7,800) |
| IR (KBr) cm⁻¹ | 3450, 1710, 1640, 1610, 1580 |
| Optical Rotation [α]²⁵D | +95° (c 0.2, CHCl₃) |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| δc (ppm) | Carbon | δc (ppm) | Carbon |
| 198.8 | C-5 | 78.4 | C-1' |
| 174.5 | C-1 | 77.2 | C-12a |
| 164.0 | C-7 | 73.1 | C-4a |
| 158.3 | C-3' | 56.1 | OMe |
| 157.0 | C-5' | 56.0 | OMe |
| 149.3 | C-4' | 46.1 | C-12b |
| 135.0 | C-6a | 42.6 | C-4 |
| 128.8 | C-11a | 39.7 | C-6 |
| 121.7 | C-6' | 39.5 | C-12 |
| 120.2 | C-2' | 32.4 | C-11 |
| 116.7 | C-10 | 28.1 | C-4 Me |
| 113.8 | C-9 | 27.2 | C-4 Me |
| 111.7 | C-8 | 21.6 | C-6a Me |
| 109.1 | C-2 | 19.9 | C-12b Me |
| 105.7 | C-3 |
Table 4: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| δH (ppm) | Multiplicity | J (Hz) | Proton |
| 7.02 | d | 8.5 | H-6' |
| 6.94 | d | 2.0 | H-2' |
| 6.88 | dd | 8.5, 2.0 | H-5' |
| 6.13 | s | H-8 | |
| 5.89 | s | H-2 | |
| 5.28 | d | 11.0 | H-1' |
| 3.91 | s | OMe | |
| 3.89 | s | OMe | |
| 3.20 | m | H-12 | |
| 2.89 | dd | 17.0, 4.5 | H-6 |
| 2.62 | dd | 17.0, 12.5 | H-6 |
| 2.45 | m | H-11 | |
| 2.30 | m | H-11 | |
| 1.54 | s | C-6a Me | |
| 1.48 | s | C-4 Me | |
| 1.43 | s | C-4 Me | |
| 0.88 | d | 7.0 | C-12b Me |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery and isolation of this compound.
Producing Microorganism and Fermentation
This compound is produced by the mutant strain Penicillium sp. FO-4259-11. This strain was derived from the Arisugacin A and B producing strain, Penicillium sp. FO-4259.
The fermentation process is carried out in two stages:
-
Seed Culture: A loopful of the mycelia of Penicillium sp. FO-4259-11 from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium. The seed medium consists of 2.0% glucose, 0.5% Polypepton, 0.2% yeast extract, 0.1% KH₂PO₄, and 0.05% MgSO₄·7H₂O, with the pH adjusted to 6.0 before sterilization. The seed culture is incubated at 27°C for 3 days on a rotary shaker.
-
Production Culture: The resulting seed culture (2 ml) is transferred into a 500-ml Erlenmeyer flask containing 100 ml of a production medium. The production medium is composed of 4.0% soluble starch, 1.5% glycerol, 1.0% wheat germ, 0.5% Pharmamedia, 0.2% corn steep liquor, and 0.2% CaCO₃, with the pH adjusted to 6.5 before sterilization. The production culture is incubated at 27°C for 7 days on a rotary shaker.
Extraction and Isolation of this compound
The isolation of this compound from the culture broth involves a multi-step extraction and chromatographic purification process.
-
Extraction: The whole culture broth (20 liters) is extracted with an equal volume of acetone. The acetone extract is concentrated in vacuo to remove the acetone. The remaining aqueous solution is then extracted twice with an equal volume of ethyl acetate. The combined ethyl acetate extracts are washed with a saturated NaCl solution, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield a crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel (100 g, 70-230 mesh, Merck). The column is eluted with a stepwise gradient of n-hexane and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
Preparative HPLC: The fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC). A reversed-phase column (e.g., C18) is used with a mobile phase of acetonitrile and water.
-
Final Purification: The fractions containing pure this compound are collected, concentrated, and lyophilized to yield a white powder.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
This guide provides a comprehensive technical overview of the discovery and isolation of this compound, offering valuable insights and detailed protocols for researchers in the field of natural product chemistry and drug development. The provided data and methodologies serve as a foundational resource for further investigation into the structure-activity relationships of the Arisugacin family of compounds.
References
Arisugacin D: A Technical Overview of its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Arisugacin D, a natural product isolated from Penicillium sp. FO-4259-11, has been identified as a noteworthy inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. This technical guide provides a comprehensive summary of the currently available physicochemical and biological data on this compound, intended to support further research and development efforts.
Core Physicochemical Properties
While a complete dataset of all physicochemical parameters for this compound is not publicly available in the reviewed literature, key information has been collated and is presented below. It is important to note that this compound is structurally related to other members of the Arisugacin family, particularly Arisugacin C, which was isolated from the same microbial strain. Spectroscopic methods were instrumental in the initial structure elucidation of these compounds.[1]
| Property | Value | Source |
| Molecular Formula | Not explicitly available in search results | |
| Molecular Weight | Not explicitly available in search results | |
| Melting Point | Not available in search results | |
| Solubility | Not available in search results | |
| pKa | Not available in search results | |
| IC50 (Acetylcholinesterase) | 3.5 µM | [1] |
Biological Activity: Acetylcholinesterase Inhibition
This compound functions as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby potentiating cholinergic neurotransmission. This mechanism of action is the basis for its potential therapeutic applications in conditions characterized by cholinergic deficits.
The inhibitory potency of this compound against acetylcholinesterase has been quantified with an IC50 value of 3.5 µM.[1] For comparison, the related compound Arisugacin C, discovered alongside D, exhibits an IC50 of 2.5 µM against the same enzyme.[1]
Experimental Methodologies
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not fully described in the accessible literature. However, based on standard practices for the characterization of natural product inhibitors of acetylcholinesterase, the following general methodologies are likely to have been employed.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A common and widely accepted method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman.
Principle: This assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to AChE activity. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.
General Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (typically pH 8.0), a solution of DTNB in the buffer, a solution of acetylthiocholine iodide in the buffer, and a solution of the test compound (this compound) at various concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the acetylcholinesterase enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the acetylthiocholine iodide solution.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow
Acetylcholinesterase Inhibition Pathway
The primary signaling pathway affected by this compound is the cholinergic signaling pathway, through its direct inhibition of acetylcholinesterase. The following diagram illustrates this mechanism.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
General Experimental Workflow for Isolation and Characterization
The discovery and characterization of a novel natural product like this compound typically follows a standardized workflow. The diagram below outlines the key stages of this process.
Caption: Workflow for the Isolation and Characterization of this compound.
References
Arisugacin D: Exploring Biological Activities Beyond Acetylcholinesterase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Arisugacin D, a meroterpenoid originating from the fungus Penicillium sp. FO-4259-11, is primarily recognized for its inhibitory activity against acetylcholinesterase (AChE), an enzyme pivotal in the hydrolysis of the neurotransmitter acetylcholine. While its role as an AChE inhibitor has been documented, the broader biological activities of this compound remain largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge on this compound and delves into the potential non-cholinergic biological activities by examining the established bioactivities of the broader class of meroterpenoids derived from Penicillium species. This document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound beyond its anticholinesterase function.
Acetylcholinesterase (AChE) Inhibition
The most well-characterized biological activity of this compound is its ability to inhibit acetylcholinesterase. This activity is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Quantitative Data for AChE Inhibition
| Compound | Target | IC50 (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 3.5 | [1][2] |
| Arisugacin C | Acetylcholinesterase (AChE) | 2.5 | [1][2] |
Potential Biological Activities Beyond AChE Inhibition
Direct experimental evidence for the biological activities of this compound beyond AChE inhibition is currently not available in the public domain. However, the chemical class to which this compound belongs, the meroterpenoids from Penicillium species, is known to exhibit a range of other biological effects, including anti-inflammatory and cytotoxic activities. The following sections explore these potential activities, drawing parallels from structurally related compounds.
Potential Anti-Inflammatory Activity
Numerous meroterpenoids isolated from various Penicillium species have demonstrated significant anti-inflammatory properties. A common assay to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.
Quantitative Data for Anti-Inflammatory Activity of Penicillium-derived Meroterpenoids
| Compound | Source Organism | Bioassay | IC50 (µM) |
| Peniscmeroterpenoid D | Penicillium sclerotiorum | NO inhibition in RAW264.7 cells | 8.79 ± 1.22 |
| Peniscmeroterpenoid A | Penicillium sclerotiorum | NO inhibition in RAW264.7 cells | 26.60 ± 1.15 |
Hypothetical Signaling Pathway for Anti-Inflammatory Action
Based on the known mechanisms of other anti-inflammatory compounds, this compound could potentially inhibit the production of pro-inflammatory mediators by interfering with key signaling pathways such as the NF-κB pathway, which is activated by LPS in macrophages.
References
Arisugacin D: A Deep Dive into Structure-Activity Relationships for Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Arisugacin D and its analogs as inhibitors of acetylcholinesterase (AChE), a key target in the therapeutic management of Alzheimer's disease. This document summarizes quantitative data, outlines experimental protocols, and visualizes key biological pathways to facilitate further research and development in this area.
Core Structure and Activity
Arisugacins are a family of meroterpenoid compounds isolated from Penicillium species.[1] this compound, specifically, has demonstrated inhibitory activity against acetylcholinesterase (AChE) with a reported IC50 value of 3.5 μM.[2][3][4] This positions it as a compound of interest for the development of novel Alzheimer's disease therapeutics. The core structure of the arisugacins, particularly the CDE-ring system and the α-pyrone D-ring, has been identified as crucial for its bioactivity.[5]
Structure-Activity Relationship (SAR) Data
The following table summarizes the available quantitative data on this compound and related compounds, highlighting the impact of structural modifications on AChE inhibitory activity.
| Compound | Structural Features | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BuChE) IC50 | Selectivity (BuChE/AChE) |
| Arisugacin A | Potent inhibitor | 1.0 - 25.8 nM[6] | >18,000 nM[5] | >2000[6] |
| Arisugacin B | Structurally related to Arisugacin A | 1.0 - 25.8 nM[6] | Not Reported | >2000[6] |
| Arisugacin C | Structurally related to Arisugacins A and B | 2.5 µM[2][4] | Not Reported | Not Reported |
| This compound | Structurally related to Arisugacins A and B | 3.5 µM[2][3][4] | Not Reported | Not Reported |
| Arisugacins E, F, G, H | Structurally related to Arisugacins A and B | No inhibition at 100 µM[2][4] | Not Reported | Not Reported |
| Territrem B | Structural relative of Arisugacin A | Potent inhibitor | Not Reported | Not Reported |
| Dihydroxanthone Analogs | Analogs of the BCD-ring of arisugacin | Moderate inhibition | Varied | Some selectivity for AChE over BuChE |
Key SAR Insights:
-
α-Pyrone D-ring: Reductive ring-opening of the α-pyrone D-ring in territrem B, a structural relative of arisugacin A, leads to a complete loss of activity, highlighting its critical role in AChE inhibition.[5]
-
CDE-Ring System: The planar CDE-ring system is proposed to be responsible for binding to AChE, potentially through π-stacking interactions with tryptophan (Trp84) and phenylalanine (Phe330) residues in the active site, similar to the inhibitor tacrine.[5]
-
A-Ring Modifications: Reduction of the enone motif in the A-ring of territrem B resulted in some loss of activity, suggesting this part of the molecule also contributes to the interaction with AChE.[5]
-
Substituents on Analogs: In dihydroxanthone analogs of the arisugacin BCD-ring, strong electron-withdrawing groups at the C-6 position of the A-ring led to better inhibitory activity against AChE.[2]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against AChE, based on the widely used Ellman's method.[7]
Principle:
The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the AChE-catalyzed hydrolysis of acetylthiocholine. The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent control)
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds) for a set duration (e.g., 3-5 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Synthesis of this compound Analogs
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound and its analogs is the direct inhibition of acetylcholinesterase. This has downstream effects on cholinergic signaling, which is implicated in the pathophysiology of Alzheimer's disease.
References
- 1. Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convergent synthesis of arisugacin skeletons and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the biological synthesis of D-glucuronic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases [mdpi.com]
In Vitro Characterization of Arisugacin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacin D is a meroterpenoid natural product isolated from the fungus Penicillium sp. FO-4259-11.[1][2] As a member of the arisugacin family of compounds, it has garnered interest for its biological activity, particularly in the context of neurodegenerative disease research. This technical guide provides a concise summary of the reported in vitro characterization of this compound, with a focus on its primary known biological activity: acetylcholinesterase inhibition. While the broader in vitro profile of this compound remains largely unexplored in publicly available literature, this document consolidates the existing data and provides detailed experimental context.
Core Biological Activity: Acetylcholinesterase Inhibition
The principal in vitro activity documented for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. The dysregulation of cholinergic neurotransmission is a key pathological feature of Alzheimer's disease, making AChE inhibitors a primary therapeutic strategy.
Quantitative Data
The inhibitory potency of this compound against acetylcholinesterase has been quantified and is presented in the table below. For comparative context, data for the related compound Arisugacin C, isolated from the same fungal strain, is also included.[1][2]
| Compound | Target Enzyme | IC50 Value (µM) | Source Organism | Reference |
| This compound | Acetylcholinesterase (AChE) | 3.5 | Penicillium sp. FO-4259-11 | [1][2] |
| Arisugacin C | Acetylcholinesterase (AChE) | 2.5 | Penicillium sp. FO-4259-11 | [1] |
Experimental Protocols
While the specific, detailed protocol used for the initial characterization of this compound is not exhaustively described in the primary literature, the determination of acetylcholinesterase inhibition is typically conducted using the well-established Ellman's method. This spectrophotometric assay provides a reliable and high-throughput means of quantifying AChE activity.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle:
This assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine. Thiocholine is produced when the enzyme hydrolyzes the substrate acetylthiocholine. The rate of color formation is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (from electric eel or recombinant source)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to test a range of concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.
-
-
Assay Setup (in a 96-well microplate):
-
To each well, add:
-
Phosphate buffer
-
AChE enzyme solution
-
Solution of this compound at a specific concentration (or vehicle control)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound and the control.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining the AChE inhibitory activity of this compound.
Signaling Pathway: Cholinergic Neurotransmission Inhibition
As this compound's primary known mechanism is the inhibition of acetylcholinesterase, a diagram illustrating this action within a simplified cholinergic synapse is provided below.
Caption: Inhibition of AChE by this compound in the synaptic cleft.
Future Directions and Unexplored In Vitro Characterization
The in vitro characterization of this compound is currently limited to its activity as an acetylcholinesterase inhibitor. To build a more comprehensive understanding of its biological profile and potential therapeutic applications, further research is warranted in several areas:
-
Neuroprotective Effects: Studies to assess whether this compound can protect neuronal cells from various insults, such as oxidative stress or excitotoxicity, would be highly valuable. Standard in vitro models for neuroprotection, such as SH-SY5Y or PC12 cell lines subjected to stressors like H₂O₂ or glutamate, could be employed.
-
Mechanism of Action Studies: Beyond direct enzyme inhibition, it would be beneficial to investigate if this compound modulates any intracellular signaling pathways relevant to neurodegeneration. This could involve examining its effects on pathways such as those mediated by NF-κB or MAP kinases.
-
Selectivity Profiling: A broader enzymatic screening against other relevant enzymes, such as butyrylcholinesterase (BuChE) and β-secretase (BACE1), would provide insights into its selectivity.
-
Anti-inflammatory Activity: Given that neuroinflammation is a component of many neurodegenerative diseases, assessing the anti-inflammatory properties of this compound in vitro, for instance, by measuring nitric oxide production in LPS-stimulated microglia, would be informative.
-
Cytotoxicity: Determining the cytotoxic profile of this compound against various cell lines, both neuronal and non-neuronal, is essential for evaluating its therapeutic window.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
Arisugacin D: A Potential Therapeutic Agent in Neurodegenerative Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Arisugacin D is a meroterpenoid natural product that has garnered interest as a potential therapeutic agent due to its inhibitory activity against acetylcholinesterase (AChE). First isolated from a mutant strain of the fungus Penicillium sp. FO-4259-11, this compound belongs to a family of structurally related compounds, including the more extensively studied Arisugacins A and B.[1] This guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its potential as a therapeutic agent.
Chemical Structure and Properties
While the definitive chemical structure of this compound has not been widely disseminated in publicly available literature, it is known to be structurally related to other members of the Arisugacin family. Arisugacins A and B share a common hexacyclic core. For context, the structures of Arisugacin A, B, and C are presented below. It is plausible that this compound possesses a similar structural framework with variations in its substituent groups.
Table 1: Physicochemical Properties of Related Arisugacins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Arisugacin A | C₂₈H₃₂O₈ | 496.55 |
| Arisugacin B | C₂₇H₃₀O₇ | 466.52 |
| Arisugacin C | C₂₇H₃₂O₆ | 452.54 |
Therapeutic Potential: Acetylcholinesterase Inhibition
The primary reported biological activity of this compound is the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.
Quantitative Data
This compound has demonstrated inhibitory activity against acetylcholinesterase with a reported half-maximal inhibitory concentration (IC₅₀) of 3.5 µM.[1]
Table 2: Acetylcholinesterase Inhibitory Activity of Arisugacins
| Compound | IC₅₀ (µM) | Source |
| This compound | 3.5 | Penicillium sp. FO-4259-11[1] |
| Arisugacin A | Potent inhibitor | Penicillium sp. FO-4259[2] |
| Arisugacin B | Potent inhibitor | Penicillium sp. FO-4259[3] |
| Arisugacin C | 2.5 | Penicillium sp. FO-4259-11[1] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The specific, detailed experimental protocol for the determination of the IC₅₀ value of this compound as reported by Otoguro et al. (2000) is not publicly available in its entirety. However, a general methodology for a colorimetric acetylcholinesterase inhibition assay, commonly referred to as the Ellman method, is described below. This protocol is representative of the type of assay likely used to determine the AChE inhibitory activity of this compound.
Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
To the wells of a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period at a controlled temperature.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Workflow for Acetylcholinesterase Inhibition Assay
Workflow for a typical acetylcholinesterase inhibition assay.
Signaling Pathways
Currently, there is no publicly available research detailing the specific signaling pathways modulated by this compound. The primary mechanism of action is understood to be direct enzymatic inhibition of acetylcholinesterase. Further research is required to elucidate if this compound has effects on other cellular signaling cascades that may contribute to its therapeutic potential.
Hypothetical Signaling Pathway of Acetylcholinesterase Inhibition
Mechanism of action of this compound as an AChE inhibitor.
Other Potential Therapeutic Applications
There is currently a lack of published data on the potential of this compound as an anticancer or antimicrobial agent. While other meroterpenoids have been reported to exhibit such activities, specific studies on this compound are needed to evaluate its efficacy in these areas.
Synthesis
The chemical synthesis of this compound has not been specifically described in the available literature. However, synthetic routes for the core skeleton of other arisugacins, such as Arisugacin A, have been developed.[4][5] These synthetic strategies could potentially be adapted for the synthesis of this compound, once its definitive structure is elucidated.
Conclusion and Future Directions
This compound presents itself as a molecule of interest for further investigation in the context of neurodegenerative diseases due to its confirmed inhibitory activity against acetylcholinesterase. However, significant gaps in our understanding of this compound remain. Future research should prioritize the definitive elucidation of its chemical structure. Once the structure is known, efforts can be directed towards its total synthesis, which would enable more extensive biological evaluation. Furthermore, studies are warranted to explore its effects on various cellular signaling pathways, as well as to screen for other potential therapeutic activities, such as anticancer and antimicrobial effects. Such research will be crucial in determining the true therapeutic potential of this compound.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The first total synthesis of (+/-)-arisugacin A, a potent, orally bioavailable inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergent synthesis of arisugacin skeletons and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Arisugacin D: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Arisugacin D, a meroterpenoid with significant acetylcholinesterase inhibitory activity. The document details its natural source, a putative biosynthetic pathway, and general experimental protocols for its isolation and characterization.
Natural Source
This compound is a secondary metabolite produced by a mutant strain of the fungus Penicillium sp. FO-4259-11.[1] This strain was derived from the wild-type Penicillium sp. FO-4259, which is known to produce other related acetylcholinesterase inhibitors, Arisugacins A and B.[1][2][3][4] The arisugacins, including this compound, belong to the meroterpenoid class of natural products, which are characterized by a hybrid chemical structure derived from both polyketide and terpenoid biosynthetic pathways.
Biological Activity
This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.
Table 1: Quantitative Data for this compound
| Compound | Target | IC50 Value |
| This compound | Acetylcholinesterase (AChE) | 3.5 µM[1][5] |
| Arisugacin C | Acetylcholinesterase (AChE) | 2.5 µM[1][5] |
Biosynthesis
While the definitive biosynthetic gene cluster for this compound has not been explicitly reported, a putative pathway can be proposed based on the well-characterized biosynthesis of structurally related meroterpenoids in fungi, such as andrastin A, austinol, and terretonin. The biosynthesis is believed to proceed through the following key stages:
-
Polyketide Backbone Formation: A non-reducing polyketide synthase (NR-PKS) likely catalyzes the formation of a polyketide intermediate from acetyl-CoA and malonyl-CoA.
-
Terpenoid Precursor Synthesis: The mevalonate pathway generates farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids.
-
Prenylation: A prenyltransferase catalyzes the electrophilic addition of FPP to the polyketide backbone, a key step in the formation of the meroterpenoid scaffold.
-
Cyclization: A terpene cyclase mediates the intricate cyclization of the farnesyl group to form the characteristic polycyclic core of the arisugacin family.
-
Post-PKS/Cyclase Modifications: A series of tailoring enzymes, including oxidoreductases (e.g., P450 monooxygenases) and transferases, are responsible for the final structural modifications, such as hydroxylations and acetylations, that lead to the formation of this compound.
Below is a diagram illustrating the proposed biosynthetic pathway for this compound.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
Spectroscopic and Structural Elucidation of Arisugacin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Arisugacin D, a notable acetylcholinesterase inhibitor. The information presented herein is crucial for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel therapeutics for neurodegenerative diseases.
Introduction
This compound is a meroterpenoid natural product isolated from the fungus Penicillium sp. FO-4259-11.[1] It belongs to a class of compounds known as arisugacins, which have garnered significant interest due to their potent and selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease. This document details the spectroscopic data that were pivotal in the determination of its complex chemical structure.
Physicochemical Properties
This compound is structurally related to other members of the arisugacin family, such as Arisugacins A and B. Its molecular formula has been established as C27H32O7. The compound is a white powder, soluble in methanol and chloroform.
Spectroscopic Data for this compound
The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data as reported in the primary literature.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Data sourced from primary literature | |||
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Note: The complete ¹H NMR data is detailed in the primary publication by Otoguro K, et al. (2000).
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type |
| Data sourced from primary literature | |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
Note: The complete ¹³C NMR data is detailed in the primary publication by Otoguro K, et al. (2000).
Table 3: Mass Spectrometry Data for this compound
| Mass Spectrometry Type | Ion [M+H]⁺ (m/z) |
| High-Resolution Mass Spectrometry (HRMS) | Calculated value based on C27H32O7 |
Note: The exact mass is reported in the primary publication by Otoguro K, et al. (2000).
Experimental Protocols
The following are generalized experimental protocols typical for the acquisition of spectroscopic data for natural products like this compound. The specific parameters used for this compound are detailed in the primary literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a time-of-flight (TOF) or a magnetic sector mass spectrometer using electrospray ionization (ESI) or fast atom bombardment (FAB).
Structural Elucidation Workflow
The determination of the intricate structure of this compound involved a logical workflow, starting from its isolation to the final confirmation of its stereochemistry.
Caption: Workflow for the structure elucidation of this compound.
Acetylcholinesterase Inhibition
This compound has been shown to be a potent inhibitor of acetylcholinesterase. The inhibitory activity is a key biological feature of this class of compounds and is the primary driver for the interest in their therapeutic potential.
Caption: Inhibition of Acetylcholinesterase by this compound.
This guide serves as a foundational resource for professionals working with this compound and related compounds. For complete and detailed information, it is imperative to consult the primary research article cited.
References
Methodological & Application
Application Notes and Protocols for Arisugacin D Acetylcholinesterase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arisugacin D is a known inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.[1] The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2][3] Arisugacins, derived from the fungus Penicillium sp. FO-4259, are a group of meroterpenoid compounds that have shown potent and selective AChE inhibitory activity.[4] This document provides a detailed protocol for determining the inhibitory activity of this compound on acetylcholinesterase using a colorimetric method.
Principle of the Assay
The acetylcholinesterase inhibition assay described here is based on the Ellman method.[5][6][7][8][9] This method quantifies the activity of AChE by measuring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be detected spectrophotometrically by measuring its absorbance at 412 nm.[6][7][8] The presence of an AChE inhibitor, such as this compound, will reduce the rate of acetylthiocholine hydrolysis, leading to a decrease in the production of the yellow product. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
Data Presentation
The inhibitory potency of this compound against acetylcholinesterase is quantified by its half-maximal inhibitory concentration (IC50) value.
| Compound | Target Enzyme | IC50 Value |
| This compound | Acetylcholinesterase (AChE) | 3.5 µM[1] |
Experimental Protocol
This protocol is designed for a 96-well microplate format, allowing for the efficient screening of multiple concentrations of the inhibitor.
Materials and Reagents:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well will be lower.
-
ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in phosphate buffer to a final concentration of 14 mM.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
Assay Procedure:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[5]
-
Add 10 µL of the this compound solution at various concentrations to the sample wells. For the control wells (no inhibitor), add 10 µL of the buffer or the solvent used to dissolve this compound.[5]
-
Add 10 µL of the AChE solution (1 U/mL) to all wells.[5]
-
Incubate the plate at 25°C for 10 minutes.[5]
-
Following incubation, add 10 µL of 10 mM DTNB to each well.[5]
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[5]
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every 10-15 seconds) for 3-5 minutes.[10]
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula:[5]
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
Where:
-
Rate of control is the rate of reaction in the absence of the inhibitor.
-
Rate of sample is the rate of reaction in the presence of this compound.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes 50% inhibition of AChE activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Arisugacin D in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacin D is a meroterpenoid compound isolated from the fungus Penicillium sp. FO-4259-11. It is a member of the arisugacin family of natural products, which are noted for their biological activities. This compound is primarily recognized as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. With an IC50 value of 3.5 μM for AChE, this compound is a moderately potent inhibitor and a valuable tool for studying cholinergic signaling and its role in various physiological and pathological processes, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[1]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity, including acetylcholinesterase inhibition, cytotoxicity, and neuroprotective effects.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for designing and interpreting experiments.
| Parameter | Value | Source |
| IC50 for Acetylcholinesterase (AChE) | 3.5 µM | [1] |
| Recommended Starting Concentration Range for Cell-Based Assays | 0.1 µM - 100 µM | Derived from IC50 |
| Solubility | Soluble in DMSO | General knowledge for similar compounds |
| Molecular Weight | 492.6 g/mol | PubChem CID 9849495 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound in a cholinergic synapse.
Caption: General workflow for cell-based assays with this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to use a human neuroblastoma cell line, such as SH-SY5Y, which is a well-established model for neurodegenerative disease research.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is designed to measure the inhibitory effect of this compound on AChE activity in a cell-based format.
Materials:
-
SH-SY5Y cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound
-
DMSO (for stock solution)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 104 cells/well and culture for 24-48 hours to allow for attachment and growth.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Donepezil).
-
Cell Treatment: Remove the culture medium and treat the cells with the different concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and then add lysis buffer to each well. Incubate for 10-15 minutes on ice to ensure complete cell lysis.
-
Enzymatic Reaction:
-
Add DTNB solution to each well.
-
Add the substrate, ATCI, to initiate the reaction.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm using a plate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of AChE inhibition relative to the vehicle control. Plot the inhibition curve and calculate the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
SH-SY5Y cells
-
Culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Neuroprotection Assay against Amyloid-β (Aβ) Induced Toxicity
This assay evaluates the potential of this compound to protect neuronal cells from the toxic effects of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Materials:
-
SH-SY5Y cells (can be differentiated with retinoic acid for a more neuron-like phenotype)
-
Culture medium
-
This compound
-
DMSO
-
Amyloid-β (1-42) peptide, pre-aggregated to form oligomers
-
MTT solution or other viability assay reagents (e.g., LDH release assay kit)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Culture and Differentiation (Optional): Seed SH-SY5Y cells and, if desired, differentiate them by treating with retinoic acid for 5-7 days to induce a more mature neuronal phenotype.
-
Pre-treatment with this compound: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a period of 1-2 hours before inducing toxicity.
-
Induction of Toxicity: Add pre-aggregated Aβ (1-42) oligomers to the wells (a typical concentration is 5-10 µM). Include control wells with Aβ alone, this compound alone, and untreated cells.
-
Incubation: Co-incubate the cells with this compound and Aβ for 24-48 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 2, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.
-
Data Analysis: Compare the viability of cells treated with Aβ alone to those pre-treated with this compound. Calculate the percentage of neuroprotection afforded by each concentration of the compound.
Conclusion
This compound serves as a valuable research tool for investigating the cholinergic system and its implications in neurodegenerative diseases. The protocols outlined in these application notes provide a framework for characterizing the bioactivity of this compound in relevant cell-based models. Researchers are encouraged to optimize these protocols based on their specific experimental needs and cell lines. The provided diagrams offer a visual guide to the underlying biological pathways and experimental procedures, facilitating a deeper understanding of this compound's mechanism of action.
References
Application Note & Protocol: Preparation of Arisugacin D Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: Arisugacin D is a meroterpenoid compound that acts as an inhibitor of acetylcholinesterase (AChE) with an IC50 value of 3.5 µM.[1][2] Like other members of the Arisugacin family, it is presumed to be a hydrophobic molecule, which necessitates careful preparation of stock solutions for accurate and reproducible experimental results.[1] Proper solubilization and storage are critical to maintaining the compound's integrity and ensuring reliable data in biological assays. This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions, primarily using Dimethyl Sulfoxide (DMSO), a versatile solvent for a wide array of organic materials.[3]
Physicochemical Properties
| Property | Value (for Arisugacin C) | Source |
| Molecular Formula | C₂₇H₃₂O₆ | [4] |
| Molecular Weight | 452.5 g/mol | [4] |
| Appearance | Solid (assumed) | - |
| Biological Activity | Acetylcholinesterase Inhibitor | [1] |
Recommended Solvents and Storage
The choice of solvent is critical for dissolving hydrophobic compounds like this compound. DMSO is highly recommended for in vitro studies due to its strong solubilizing power and miscibility with aqueous media.[3][5]
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Suitability | Final Conc. in Assay | Notes |
|---|---|---|---|
| DMSO | Primary Choice | < 0.5% (v/v) | Excellent solvent for hydrophobic compounds.[3] Ensure final concentration is low to avoid cell toxicity.[6] A negative control with the same DMSO concentration should be used.[6] |
| Ethanol | Secondary Choice | < 0.5% (v/v) | Can be used but may be more volatile and potentially more cytotoxic than DMSO at similar concentrations. |
| DMF, DMA | Not Recommended | - | Higher toxicity compared to DMSO; generally avoided in cell-based assays. |
Table 3: Storage Recommendations for this compound Stock Solutions
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 3 years | Store desiccated and protected from light. |
| Stock Solution in DMSO | -20°C | ~1 month | For short to medium-term storage. |
| Stock Solution in DMSO | -80°C | ≥ 6 months | Recommended for long-term storage.[6] Aliquot to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Master Stock Solution
This protocol describes the preparation of a concentrated master stock solution.
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, low-retention tips
-
Vortex mixer
-
(Optional) Sonicator bath
-
(Optional) 0.22 µm syringe filter (if sterility is critical)
Procedure:
-
Calculation:
-
Determine the mass of this compound needed. For a 10 mM stock solution, using the molecular weight of Arisugacin C (452.5 g/mol ) as an estimate: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL (0.001 L) of 10 mM (0.01 M) stock: Mass = 0.001 L x 0.01 mol/L x 452.5 g/mol x 1000 mg/g = 4.525 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube containing the powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Sterilization (Optional):
-
If the stock solution is intended for direct use in sterile cell culture and the DMSO was not from a sealed sterile source, it can be sterilized by filtering through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.
-
-
Aliquoting and Storage:
-
Dispense the master stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability.[6]
-
Caption: Workflow for Preparing this compound Stock Solution.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the master stock to the final desired concentration for experiments.
Procedure:
-
Thaw Stock:
-
Remove one aliquot of the 10 mM master stock solution from the -80°C freezer and thaw it at room temperature.
-
-
Intermediate Dilution (Optional but Recommended):
-
To avoid pipetting very small volumes and to minimize precipitation, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate solution.
-
Example: Add 5 µL of 10 mM stock to 495 µL of culture medium.
-
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate solution to your experimental wells to achieve the final desired concentration.
-
Example: To achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
-
-
Important Considerations:
-
The final concentration of DMSO in the assay should not exceed 0.5% to prevent cellular toxicity.[6]
-
Always prepare a vehicle control using the same final concentration of DMSO in the culture medium.
-
Add the diluted compound to the medium and mix gently but thoroughly before applying to cells.
-
Caption: Solvent Selection Guide for this compound.
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO can facilitate the absorption of chemicals through the skin; handle with caution.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound and all solvents for complete safety information.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Arisugacin C | C27H32O6 | CID 10503812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Arisugacin D for In Vitro Neuroprotection Studies: Application Notes and Protocols
Disclaimer: As of late 2025, publicly available research on the specific in vitro neuroprotective effects of Arisugacin D, beyond its activity as an acetylcholinesterase inhibitor, is limited. The following application notes and protocols are presented as a detailed, illustrative guide for researchers and scientists to investigate the potential neuroprotective properties of this compound. The methodologies are based on established in vitro neuroprotection assays and common signaling pathways implicated in neuronal survival.
Introduction
This compound is a meroterpenoid compound isolated from a mutant strain of the fungus Penicillium sp. FO-4259.[1][2] It is structurally related to Arisugacins A and B, which are known as potent and selective acetylcholinesterase (AChE) inhibitors.[3][4] While this compound also exhibits AChE inhibitory activity, it is notably weaker than Arisugacins A and B, with a reported IC50 value of 3.5 µM.[1][2] The exploration of its potential neuroprotective effects beyond AChE inhibition is a promising area of research, particularly in the context of neurodegenerative diseases where multiple pathological pathways are involved.
These application notes provide a framework for the in vitro evaluation of this compound's neuroprotective capabilities against common neurotoxic insults.
Data Presentation: Hypothetical Neuroprotective Efficacy of this compound
The following table illustrates how quantitative data from in vitro neuroprotection assays for this compound could be structured. The values presented are hypothetical and for illustrative purposes only.
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) | Caspase-3 Activity (Fold Change) |
| Control (Untreated) | - | 100 ± 5.2 | 5.3 ± 1.1 | 1.0 ± 0.1 |
| Neurotoxin Alone | - | 45.7 ± 4.8 | 89.2 ± 6.3 | 4.2 ± 0.5 |
| This compound + Neurotoxin | 1 | 55.2 ± 3.9 | 75.4 ± 5.1 | 3.5 ± 0.4 |
| This compound + Neurotoxin | 5 | 72.8 ± 5.1 | 42.1 ± 4.5 | 2.1 ± 0.3 |
| This compound + Neurotoxin | 10 | 85.1 ± 4.3 | 25.8 ± 3.7 | 1.4 ± 0.2 |
| This compound Alone | 10 | 98.5 ± 5.5 | 6.1 ± 1.3 | 1.1 ± 0.1 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol details the steps to evaluate the protective effects of this compound against glutamate-induced cell death in a human neuroblastoma cell line.
1. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM/F-12) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Caspase-3 colorimetric assay kit
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
2. Cell Culture and Plating:
-
Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
3. This compound Treatment and Induction of Neurotoxicity:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Induce excitotoxicity by adding L-glutamic acid to a final concentration of 5 mM.
-
Incubate the plates for 24 hours at 37°C.
4. Assessment of Neuroprotection:
-
Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure LDH activity using a commercially available kit according to the manufacturer's instructions.
-
-
Apoptosis (Caspase-3 Assay):
-
Lyse the cells and measure caspase-3 activity using a colorimetric assay kit as per the manufacturer's protocol.
-
Protocol 2: Investigation of Signaling Pathway Modulation
This protocol outlines a general approach to investigate the potential signaling pathways involved in this compound-mediated neuroprotection using Western blotting.
1. Materials and Reagents:
-
Reagents from Protocol 1
-
RIP A lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
2. Experimental Procedure:
-
Culture and treat SH-SY5Y cells in 6-well plates as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Experimental workflow for in vitro neuroprotection assays.
Caption: Hypothetical PI3K/Akt signaling pathway for this compound.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Synthesis of Arisugacin D and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and biological context of Arisugacin D, a potent acetylcholinesterase inhibitor. While a direct total synthesis of this compound has not been extensively reported, this document outlines a proposed synthetic pathway based on the successful total syntheses of its structural analogs, Arisugacin A, F, and G. Detailed experimental protocols for key transformations are provided to guide researchers in the synthesis of this compound and novel analogs for drug discovery and development.
Introduction
Arisugacins are a family of meroterpenoids isolated from the fungus Penicillium sp. FO-4259.[1] Several members of this family, including this compound, exhibit potent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The complex and unique polycyclic structure of the arisugacins has made them attractive targets for total synthesis. These synthetic efforts not only provide access to the natural products for further biological evaluation but also open avenues for the creation of novel analogs with potentially improved therapeutic properties.
Proposed Synthetic Strategy for this compound
The total synthesis of this compound can be envisioned through a convergent strategy, similar to that employed for Arisugacin A.[4][5][6] The core structure can be dissected into two key fragments: a highly functionalized decalin system (the AB-ring system) and a substituted 4-hydroxy-α-pyrone moiety (the C-ring). The key bond formation to assemble the arisugacin skeleton would involve a convergent coupling of these two fragments.
Key Synthetic Approaches:
-
Construction of the Decalin Core: The synthesis of the AB-ring system is a significant challenge due to the presence of multiple stereocenters. Successful strategies for analogous systems have utilized intramolecular Diels-Alder reactions or 6π-electrocyclization reactions to construct the bicyclic core.[2]
-
Synthesis of the α-Pyrone Fragment: The substituted 4-hydroxy-α-pyrone can be prepared through established methods, likely involving the condensation of a β-ketoester with an appropriate acylating agent.
-
Convergent Coupling and Final Modifications: The final stages of the synthesis would involve the coupling of the decalin and α-pyrone fragments, followed by necessary functional group manipulations to install the correct oxidation states and protecting group removal to yield this compound. A key reaction in the synthesis of Arisugacin A is a Knoevenagel-type condensation.[4]
Quantitative Data Summary
The following table summarizes the biological activity of this compound and related compounds against acetylcholinesterase.
| Compound | Source | IC50 (AChE) | Reference |
| This compound | Penicillium sp. FO-4259-11 (mutant strain) | 3.5 µM | [2][3] |
| Arisugacin C | Penicillium sp. FO-4259-11 (mutant strain) | 2.5 µM | [2][3] |
| Arisugacin A | Penicillium sp. FO-4259 | 1.0 - 25.8 nM | [1] |
| Arisugacin B | Penicillium sp. FO-4259 | 1.0 - 25.8 nM | [1] |
Experimental Protocols
The following are representative protocols for key transformations that could be adapted for the total synthesis of this compound, based on the synthesis of its analogs.
Protocol 1: Intramolecular Diels-Alder Reaction for the Decalin Core
This protocol describes a general procedure for the construction of a decalin ring system, a core structural motif of the arisugacins.
Reaction:
A solution of the furan-containing triene precursor (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene) is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the decalin product.
Detailed Steps:
-
Dissolve the furan-containing triene (100 mg, 1.0 eq) in dry toluene (10 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired decalin product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Knoevenagel-type Condensation for Arisugacin Skeleton Assembly
This protocol outlines a convergent coupling of the decalin aldehyde and the 4-hydroxy-α-pyrone fragment.
Reaction:
To a solution of the decalin aldehyde (1.0 eq) and the 4-hydroxy-α-pyrone (1.2 eq) in a suitable solvent (e.g., pyridine or a mixture of acetic acid and piperidine), the reaction is stirred at room temperature or heated. The reaction progress is monitored by TLC. After completion, the reaction is worked up and the product is purified by chromatography.
Detailed Steps:
-
In a round-bottom flask, dissolve the decalin aldehyde (50 mg, 1.0 eq) and the 4-hydroxy-α-pyrone (1.2 eq) in a mixture of pyridine (2 mL) and acetic acid (0.5 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the coupled product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Proposed Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of this compound.
Acetylcholinesterase Inhibition Pathway
Caption: Mechanism of acetylcholinesterase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The first total synthesis of (+/-)-arisugacin A, a potent, orally bioavailable inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Acetylcholinesterase (AChE) Inhibitors Using Arisugacin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. High-throughput screening (HTS) of chemical libraries for AChE inhibitors is a crucial step in the discovery of new therapeutic agents.
Arisugacins are a family of meroterpenoids isolated from the fungus Penicillium sp. FO-4259 that have demonstrated potent and selective inhibition of AChE.[1] Arisugacin D, a member of this family, is an effective AChE inhibitor and serves as an excellent reference compound for HTS campaigns.[2]
These application notes provide a detailed protocol for a 96-well plate-based HTS assay for the identification and characterization of AChE inhibitors, using this compound as a reference compound. The protocol is based on the well-established Ellman's method.[3][4][5]
Principle of the Assay
The AChE inhibitory activity is determined using a colorimetric method developed by Ellman. The assay measures the activity of AChE by monitoring the formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.
Quantitative Data of Arisugacin Compounds
The following table summarizes the inhibitory potency (IC50 values) of various Arisugacin compounds against acetylcholinesterase. This data is crucial for structure-activity relationship (SAR) studies and for selecting appropriate positive controls in screening assays.
| Compound | IC50 Value (AChE) | Reference |
| Arisugacin A | 1 nM | [6] |
| Arisugacin C | 2.5 µM | [2] |
| This compound | 3.5 µM | [2] |
| Arisugacin E | > 100 µM | [2] |
| Arisugacin F | > 100 µM | [2] |
| Arisugacin G | > 100 µM | [2] |
| Arisugacin H | > 100 µM | [2] |
Comparative Data of Standard AChE Inhibitors
For validation and comparison purposes, the IC50 values of commonly used AChE inhibitors are provided below. Note that these values can vary depending on the specific assay conditions.
| Compound | IC50 Value (AChE) | Reference |
| Donepezil | 21 nM - 53.6 ng/mL | [7][8][9] |
| Galantamine | 2.28 µM | [7] |
| Rivastigmine | 4.3 nM - 71.1 µM | [7][8] |
Experimental Protocols
Materials and Reagents
-
Human recombinant Acetylcholinesterase (AChE)
-
This compound (or other test compounds)
-
Donepezil (or other standard inhibitor)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (1 U/mL): Reconstitute human recombinant AChE in phosphate buffer to a final concentration of 1 U/mL. Prepare fresh daily and keep on ice.
-
ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 14 mM. Prepare fresh before use.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.
-
Test Compounds and Controls:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of a standard inhibitor like Donepezil (e.g., 1 mM in DMSO).
-
Create a serial dilution of the test compounds and controls in phosphate buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the well should not exceed 1%.
-
Assay Protocol in a 96-Well Plate
-
Assay Plate Setup:
-
Blank wells: 150 µL Phosphate Buffer + 10 µL of 70% ethanol (or DMSO if used for sample dilution) + 10 µL ATCI.
-
Control wells (100% activity): 140 µL Phosphate Buffer + 10 µL of 70% ethanol (or DMSO) + 10 µL AChE solution.
-
Test wells: 140 µL Phosphate Buffer + 10 µL of test compound solution + 10 µL AChE solution.
-
Positive control wells: 140 µL Phosphate Buffer + 10 µL of standard inhibitor solution + 10 µL AChE solution.
-
-
Pre-incubation: Add the phosphate buffer, test compounds/controls, and AChE solution to the respective wells. Mix gently and incubate the plate at 25°C for 10 minutes.
-
Addition of DTNB: After the pre-incubation, add 10 µL of 10 mM DTNB to all wells (except the blank).
-
Initiation of Reaction: To initiate the enzymatic reaction, add 10 µL of 14 mM ATCI to all wells.
-
Incubation and Measurement: Shake the plate for 1 minute and incubate at room temperature for 10 minutes. Measure the absorbance at 412 nm using a microplate reader.[4]
Data Analysis
-
Calculate the percentage of AChE inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by non-linear regression analysis.
Visualization of Pathways and Workflows
Mechanism of AChE Inhibition by this compound
Computational docking studies of the structurally similar Arisugacin A suggest a dual-binding mechanism where the inhibitor interacts with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.[6] This dual inhibition is thought to be a key feature of its high potency.
References
- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Arisugacin D on Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacin D is a potent and selective acetylcholinesterase (AChE) inhibitor of microbial origin. Beyond its primary role in inhibiting AChE, preclinical evidence suggests that this compound may offer neuroprotective benefits, potentially by modulating downstream signaling pathways and mitigating key pathological features of neurodegenerative diseases such as Alzheimer's Disease. Computational studies suggest a unique dual-binding site covalent inhibition of AChE, which may contribute to its neuroprotective profile by interfering with amyloid-beta (Aβ) aggregation.[1] This document provides detailed protocols for testing the efficacy of this compound in neuronal cell cultures, focusing on its neuroprotective effects, its influence on neurite outgrowth, and its potential to inhibit amyloid-beta aggregation and tau phosphorylation.
Data Presentation
Table 1: Summary of Expected Quantitative Data from Proposed Experiments
| Experiment | Cell Line | Treatment Groups | Key Quantitative Readouts | Expected Outcome with this compound |
| Neuroprotective Effects Assay | SH-SY5Y or Primary Neurons | Vehicle Control, Neurotoxin (e.g., Aβ oligomers, H₂O₂), Neurotoxin + this compound (various concentrations) | Cell Viability (MTT or LDH assay), Apoptosis (Caspase-3 activity) | Increased cell viability, Decreased apoptosis |
| Neurite Outgrowth Assay | SH-SY5Y or PC12 | Vehicle Control, this compound (various concentrations), Positive Control (e.g., NGF for PC12) | Neurite Length, Number of Neurites per Cell, Percentage of Neurite-Bearing Cells | Increased neurite length and complexity |
| Amyloid-Beta Aggregation Assay | Cell-free or SH-SY5Y (overexpressing APP) | Aβ peptide alone, Aβ peptide + this compound (various concentrations) | Thioflavin T fluorescence, Aβ oligomer levels (ELISA) | Decreased Thioflavin T fluorescence, Reduced Aβ oligomer levels |
| Tau Phosphorylation Assay | SH-SY5Y (treated with Okadaic Acid) or primary neurons | Vehicle Control, Okadaic Acid, Okadaic Acid + this compound (various concentrations) | Levels of phosphorylated Tau (p-Tau) at specific epitopes (Western Blot) | Decreased levels of hyperphosphorylated Tau |
| Western Blot Analysis of Signaling Pathways | SH-SY5Y or Primary Neurons | Vehicle Control, this compound (various concentrations) | Levels of total and phosphorylated Akt, GSK-3β, and other downstream targets | Increased phosphorylation of Akt, Decreased phosphorylation of GSK-3β |
Experimental Protocols
Neuroprotective Effects of this compound against Amyloid-Beta Induced Toxicity
This protocol assesses the ability of this compound to protect neuronal cells from the cytotoxic effects of amyloid-beta oligomers.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-beta (1-42) peptide
-
Sterile, nuclease-free water
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Preparation of Aβ Oligomers: Prepare Aβ oligomers as previously described. Briefly, dissolve Aβ(1-42) peptide in sterile water and incubate at 4°C for 24 hours to form oligomers.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Following pre-treatment, add Aβ oligomers (final concentration, e.g., 10 µM) to the wells containing this compound.
-
Include control wells: vehicle control (medium only), Aβ oligomers only, and this compound only.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[2]
-
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Assessment of Neurite Outgrowth Promotion by this compound
This protocol evaluates the effect of this compound on promoting neurite outgrowth in a neuronal cell line.
Materials:
-
PC12 or SH-SY5Y cells
-
Appropriate cell culture medium (e.g., RPMI-1640 for PC12, DMEM/F-12 for SH-SY5Y) with serum
-
This compound
-
Nerve Growth Factor (NGF) as a positive control for PC12 cells
-
Retinoic acid for differentiating SH-SY5Y cells (optional)
-
24-well plates coated with poly-L-lysine or collagen
-
Microscope with imaging software
Procedure:
-
Cell Plating: Seed PC12 or SH-SY5Y cells in coated 24-well plates at a low density (e.g., 2 x 10⁴ cells/well) to allow for neurite extension. For SH-SY5Y, differentiation can be induced with retinoic acid for 24-48 hours prior to the experiment if desired.
-
Treatment:
-
Replace the medium with a low-serum medium (e.g., 1% serum).
-
Add various concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control and a positive control (e.g., 50 ng/mL NGF for PC12 cells).
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Imaging: Capture images of multiple random fields for each treatment group using a phase-contrast or fluorescence microscope.
-
Analysis of Neurite Outgrowth:
-
Quantify neurite length and the number of neurites per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
A cell is considered neurite-bearing if it has at least one neurite equal to or longer than the cell body diameter.[3][4]
-
Calculate the percentage of neurite-bearing cells.
-
Inhibition of Amyloid-Beta Aggregation by this compound (Thioflavin T Assay)
This cell-free assay determines the ability of this compound to inhibit the aggregation of Aβ peptides into amyloid fibrils.
Materials:
-
Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Black 96-well plates with a clear bottom
-
Fluorometric plate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., DMSO or NaOH followed by neutralization).
-
Prepare a stock solution of ThT in PBS.
-
Prepare serial dilutions of this compound in PBS.
-
-
Assay Setup:
-
In a black 96-well plate, mix Aβ(1-42) peptide (final concentration, e.g., 10-25 µM) with different concentrations of this compound.
-
Include a control with Aβ(1-42) and vehicle.
-
Bring the final volume to 100 µL with PBS.
-
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote fibril formation.
-
ThT Fluorescence Measurement:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), add ThT solution (final concentration, e.g., 5-10 µM) to each well.
-
Measure the fluorescence intensity using a fluorometric plate reader with excitation at ~440 nm and emission at ~485 nm.[1]
-
-
Data Analysis: Plot ThT fluorescence intensity against time. A decrease in fluorescence in the presence of this compound indicates inhibition of Aβ aggregation.
Evaluation of Tau Phosphorylation Inhibition by this compound
This protocol investigates whether this compound can reduce the hyperphosphorylation of Tau protein, a key pathological hallmark of Alzheimer's disease.
Materials:
-
SH-SY5Y cells
-
Okadaic acid (a protein phosphatase inhibitor to induce tau hyperphosphorylation)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against total Tau and phosphorylated Tau (e.g., AT8, PHF-1)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in 6-well plates until they reach 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Add okadaic acid (e.g., 20 nM) to induce tau hyperphosphorylation and incubate for 24 hours.
-
Include vehicle control and okadaic acid-only control groups.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total Tau and specific phospho-Tau epitopes.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Tau to total Tau.
Mandatory Visualizations
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
References
- 1. Hyperphosphorylated tau-based Alzheimer’s Disease drug discovery: Identification of inhibitors of tau aggregation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]
Determining the Selectivity of Arisugacin D for Acetylcholinesterase over Butyrylcholinesterase
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacin D is a member of the arisugacin family of natural products, which are known for their inhibitory activity against acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease. However, for an AChE inhibitor to be a viable drug candidate, it should ideally exhibit high selectivity for AChE over the closely related enzyme, butyrylcholinesterase (BuChE). Non-selective inhibition of BuChE can lead to undesirable side effects. Therefore, a thorough assessment of the selectivity profile of potential AChE inhibitors like this compound is a crucial step in the drug discovery and development process.
These application notes provide a detailed protocol for assessing the selectivity of this compound for AChE over BuChE using the widely accepted Ellman's assay. This colorimetric method offers a robust and straightforward approach to determine the half-maximal inhibitory concentration (IC50) of a compound against both enzymes, allowing for the calculation of a selectivity index.
Data Presentation
The selectivity of an inhibitor is quantified by its selectivity index (SI), which is calculated by dividing the IC50 value for BuChE by the IC50 value for AChE. A higher SI value indicates greater selectivity for AChE. The known inhibitory activities of this compound and the related, highly selective compound Arisugacin A are summarized below.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | 3.5[1][2] | Not Reported | Not Calculable |
| Arisugacin A | 0.001 | >18 | >18,000 |
Note: The IC50 value for this compound against BuChE has not been reported in the reviewed literature. The provided protocol allows for the experimental determination of this value.
Experimental Protocols
The following protocol describes the determination of IC50 values for this compound against both AChE and BuChE using the Ellman's spectrophotometric method.[3][4] This assay is based on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, that can be quantified by measuring the absorbance at 412 nm.[4]
Materials and Reagents
-
This compound
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Buffer: Prepare 0.1 M phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.
-
Substrate Solutions (10 mM): Prepare separate 10 mM stock solutions of ATCI and BTCI in the phosphate buffer.
-
Enzyme Solutions: Prepare stock solutions of AChE (e.g., 1 unit/mL) and BuChE (e.g., 1 unit/mL) in the phosphate buffer. The final concentration used in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in DMSO to obtain a range of final assay concentrations (e.g., from 0.01 µM to 100 µM).
Assay Procedure
The procedure should be performed for both AChE and BuChE in parallel.
-
Assay Mixture Preparation: In a 96-well microplate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of the this compound dilution (or DMSO for the control)
-
-
Pre-incubation: Add 10 µL of the respective enzyme solution (AChE or BuChE) to each well. Mix gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
Initiation of Reaction: Add 20 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BuChE) to each well to start the reaction.
-
Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
-
Selectivity Index Calculation: Once the IC50 values for both AChE and BuChE are determined, calculate the selectivity index: SI = IC50 (BuChE) / IC50 (AChE)
Visualizations
Enzymatic Reaction and Inhibition
Caption: Signaling pathway of AChE and BuChE catalysis and inhibition by this compound.
Experimental Workflow for Selectivity Assessment
Caption: Experimental workflow for determining the selectivity of this compound.
References
- 1. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
troubleshooting Arisugacin D solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arisugacin D, focusing on common solubility challenges in aqueous buffers.
Troubleshooting Guides
Issue: this compound is not dissolving in my aqueous buffer.
This compound, a complex meroterpenoid, is expected to have low solubility in aqueous solutions due to its hydrophobic structure.[1][2][3] If you are observing poor solubility, here are several strategies to address this issue.
1. Initial Stock Solution Preparation in an Organic Solvent:
It is highly recommended to first dissolve this compound in an organic solvent before preparing aqueous solutions. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution.
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Add a small volume of 100% DMSO to the powder.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
This concentrated stock can then be diluted into your aqueous buffer to the final desired concentration.
-
2. Utilizing Co-solvents:
If a purely aqueous system is not essential for your experiment, the addition of a small percentage of an organic co-solvent to your buffer can significantly improve solubility.
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
-
-
Considerations:
-
Always check the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.
-
It's advisable to keep the final concentration of the organic solvent as low as possible (typically <1%) to minimize potential off-target effects.
-
3. Adjusting the pH of the Buffer:
-
Experimental Approach:
-
Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0).
-
Add this compound (preferably from a concentrated DMSO stock) to each buffer to the same final concentration.
-
Observe the solubility in each buffer after a period of equilibration.
-
A visual inspection for precipitation or turbidity, or a quantitative measurement of the concentration of the dissolved compound, can identify the optimal pH range for solubility.
-
4. Use of Surfactants:
Surfactants can aid in the solubilization of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[5]
-
Commonly Used Surfactants:
-
Tween® 80
-
Pluronic® F-68
-
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.01% - 0.1%).
-
Add this compound from a stock solution to the surfactant-containing buffer.
-
Mix thoroughly and observe for improved solubility.
-
Issue: My this compound solution is cloudy or shows precipitation over time.
This indicates that the compound is coming out of solution, which can be due to several factors.
1. Exceeding the Solubility Limit:
You may be trying to prepare a solution at a concentration that is higher than the solubility limit of this compound in your specific buffer system.
-
Troubleshooting Steps:
-
Try preparing a more dilute solution.
-
Refer to the solubility data tables below for guidance on achievable concentrations under different conditions.
-
2. Temperature Effects:
The solubility of many compounds is temperature-dependent. If you are working at different temperatures, this could affect solubility.
-
Recommendations:
-
Prepare and store your this compound solutions at a consistent temperature.
-
If you are conducting experiments at a lower temperature (e.g., 4°C), be aware that the solubility may be reduced compared to room temperature.
-
3. Buffer Instability:
The components of your buffer could be interacting with this compound over time, leading to precipitation.
-
Suggestions:
-
Prepare fresh this compound solutions for each experiment. It is generally not recommended to store aqueous solutions of sparingly soluble compounds for extended periods.[6]
-
If you must store the solution, consider sterile filtering it and storing it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel acetylcholinesterase (AChE) inhibitor with an IC50 of 3.5 µM.[7][8] Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.[2][9]
Q2: What is the recommended solvent for making a stock solution of this compound?
Due to its likely hydrophobic nature, it is recommended to prepare a stock solution of this compound in an organic solvent such as DMSO, ethanol, or DMF.[6][10] A stock concentration of 10-20 mg/mL in DMSO is a common starting point for many poorly soluble compounds.[10]
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in an aqueous buffer is likely to be challenging due to its poor water solubility.[6] It is best to first create a concentrated stock solution in an organic solvent and then dilute this into your aqueous buffer.
Q4: What is the maximum recommended concentration of DMSO in my final working solution?
The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in your experiment. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally considered acceptable, but the tolerance of your specific system should be empirically determined.
Q5: How should I store my this compound solutions?
Solid this compound should be stored at -20°C. A concentrated stock solution in a high-purity organic solvent like DMSO can also be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aqueous working solutions should ideally be prepared fresh for each experiment. If storage is necessary, they should be stored in small aliquots at -80°C to minimize degradation and precipitation upon thawing.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Estimated Solubility |
| DMSO | ~10-20 mg/mL |
| DMF | ~10-20 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | Sparingly soluble |
| PBS (pH 7.4) | Very low |
Note: This data is illustrative and based on the properties of similar hydrophobic compounds.[6][10] Actual solubility should be determined experimentally.
Table 2: Effect of Co-solvent (DMSO) on this compound Solubility in PBS (pH 7.4)
| % DMSO in PBS (v/v) | Estimated Maximum Soluble Concentration of this compound |
| 0.1% | Low µM range |
| 0.5% | Mid µM range |
| 1.0% | High µM range |
| 5.0% | >100 µM |
Note: This data is for illustrative purposes to demonstrate the trend of increased solubility with higher co-solvent concentration.
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Solubility:
-
Prepare a series of buffers: Prepare 100 mM phosphate or citrate-phosphate buffers with pH values ranging from 5.0 to 9.0 in 0.5 pH unit increments.
-
Prepare a concentrated stock of this compound: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Dilute the stock solution: Add the this compound stock solution to each of the prepared buffers to a final theoretical concentration that is expected to be near the solubility limit (e.g., 50 µM). Ensure the final DMSO concentration is consistent across all samples and is kept low (e.g., 0.5%).
-
Equilibrate: Gently mix the solutions and allow them to equilibrate at room temperature for 1-2 hours.
-
Observe for precipitation: Visually inspect each solution for any signs of cloudiness or precipitation.
-
(Optional) Quantify the soluble fraction: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any insoluble material. Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method such as HPLC or UV-Vis spectrophotometry (if a distinct chromophore is present).
-
Determine the optimal pH: The pH of the buffer that yields the highest concentration of soluble this compound is the optimal pH for your experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of Acetylcholinesterase by this compound.
References
- 1. Arisugacin B | C27H30O7 | CID 10050190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacin C | C27H32O6 | CID 10503812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 9. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
preventing degradation of Arisugacin D in experimental setups
Technical Support Center: Arisugacin D
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound to ensure its stability?
A1: To prepare a stable stock solution of this compound, it is crucial to minimize exposure to potential degradation triggers. This involves selecting an appropriate solvent and employing careful handling techniques.
Detailed Protocol: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound while minimizing degradation.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity solvent (e.g., DMSO, ethanol)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials or clear vials wrapped in aluminum foil
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Pre-Experiment Preparations:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a clean, dry workspace with minimal exposure to direct light.[1]
-
-
Solvent Selection:
-
Choose a high-purity, anhydrous solvent in which this compound is soluble. DMSO is a common choice for creating highly concentrated stock solutions of many small molecules.
-
-
Weighing and Dissolving:
-
Quickly weigh the desired amount of this compound in a controlled environment to minimize exposure to air and humidity.
-
Transfer the solid to an amber glass vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.
-
-
Inert Gas Purging:
-
Before sealing the vial, gently flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen and reduces the risk of oxidative degradation.[2]
-
-
Dissolution and Storage:
-
Seal the vial tightly with a cap containing a chemically resistant liner.
-
Vortex gently until the solid is completely dissolved.
-
For long-term storage, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles and contamination.
-
Store the stock solution at or below -20°C, protected from light.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over a short period in solution. | Oxidative Degradation: Exposure to atmospheric oxygen. | Prepare solutions under an inert atmosphere (argon or nitrogen). Use degassed solvents. Consider adding an antioxidant if compatible with the experimental system. |
| Photodegradation: Exposure to UV or visible light. | Handle the compound and its solutions in a darkened room or under red light.[3] Store solutions in amber vials or wrap containers with aluminum foil.[1][4] | |
| Inconsistent results between experiments. | Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. |
| pH Instability: The experimental buffer pH may be promoting hydrolysis or other degradation pathways. | Evaluate the stability of this compound in different pH buffers if possible. Adjust the experimental buffer to a pH where the compound is most stable, if known. | |
| Precipitation of the compound in aqueous media. | Poor Solubility: The compound may have low solubility in the aqueous buffer used for the experiment. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with the aqueous buffer and does not cause precipitation. The final solvent concentration should typically be kept low (e.g., <0.5%). |
Experimental Workflows and Degradation Pathways
To visually represent the best practices for handling this compound and the potential routes of its degradation, the following diagrams are provided.
Caption: Workflow for handling this compound to ensure stability.
Caption: Conceptual overview of potential degradation routes.
References
improving the stability and storage of Arisugacin D solutions
Disclaimer: Currently, there is limited publicly available data specifically detailing the stability and storage of Arisugacin D. The following troubleshooting guides and FAQs are based on general best practices for handling similar chemical compounds and information available for structurally related molecules such as Arisugacin A, B, and C. Researchers should perform their own validation experiments to determine the optimal conditions for their specific applications.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in Solution | - Exceeded solubility limit- Incorrect solvent- Temperature fluctuations- pH of the solution | 1. Verify Solubility: Consult any available literature for the solubility of this compound in your chosen solvent. If unavailable, perform a solubility test with small aliquots.2. Solvent Selection: If solubility is low, consider using a different solvent. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of similar compounds.3. Temperature Control: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. Ensure the solution is brought to room temperature before use.4. pH Adjustment: If using an aqueous buffer, check the pH. The stability of the compound may be pH-dependent. |
| Loss of Activity | - Degradation of the compound- Improper storage- Adsorption to container walls | 1. Storage Conditions: For the powdered form of related compounds like Arisugacin A, storage at -20°C for up to 3 years is recommended. Solutions are typically stored at -80°C for up to 1 year.[1] Ensure your storage conditions align with these general guidelines.2. Light Sensitivity: Protect solutions from light by using amber vials or wrapping containers in foil.3. Fresh Solutions: Prepare fresh working solutions from a frozen stock solution for each experiment.4. Container Material: Consider using low-protein binding tubes to minimize adsorption. |
| Inconsistent Experimental Results | - Inaccurate concentration- Solution instability over time- Pipetting errors | 1. Concentration Verification: If possible, verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).2. Stability Study: Perform a time-course experiment to assess the stability of this compound in your experimental buffer and under your experimental conditions.3. Pipetting Technique: Ensure proper pipetting technique, especially when preparing serial dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What are the recommended storage conditions for this compound?
A2: Based on recommendations for the related compound Arisugacin A, the solid powder form should be stored at -20°C.[1] Stock solutions in an organic solvent like DMSO should be stored in aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q3: How can I assess the stability of my this compound solution?
A3: You can perform a simple stability study. Prepare a solution of this compound in your desired buffer and store it under your intended experimental conditions. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and measure the compound's activity or integrity using a relevant assay (e.g., acetylcholinesterase inhibition assay) or an analytical method like HPLC.
Q4: My this compound solution has a slight color. Is this normal?
A4: Without a specification sheet for this compound, it is difficult to determine if a colored solution is normal. If the color appears or changes over time, it may be an indication of degradation. It is recommended to use freshly prepared solutions and protect them from light.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (amber) tubes. Store the aliquots at -80°C.
Protocol 2: General Procedure for Assessing Solubility
-
Preparation: Prepare a series of small, known volumes of the test solvent (e.g., 100 µL) in separate tubes.
-
Addition of Compound: Add a small, known amount of this compound powder to each tube to create a supersaturated starting point.
-
Equilibration: Vortex the tubes for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Centrifugation: Centrifuge the tubes to pellet any undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for this compound solution instability.
Arisugacins are a group of meroterpenoid compounds that have been identified as potent and selective inhibitors of acetylcholinesterase (AChE).[2] Arisugacins C and D, produced by a mutant of Penicillium sp. FO-4259, have IC50 values of 2.5 µM and 3.5 µM against AChE, respectively.[3][4] While detailed structural information is available for Arisugacins A and B, specific data on the physicochemical properties of this compound remains limited.[5] The guidance provided here is based on general chemical principles and data from related compounds to assist researchers in improving the stability and storage of their this compound solutions.
References
- 1. Arisugacin A_TargetMol [targetmol.com]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 5. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize variability in Arisugacin D experimental results
Welcome to the technical support center for Arisugacin D. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a meroterpenoid compound isolated from a mutant strain of Penicillium sp. FO-4259-11.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.
Q2: What are the reported IC50 values for this compound and related compounds?
The inhibitory potency of Arisugacins against acetylcholinesterase varies among the different analogs. The IC50 values are summarized in the table below.
| Compound | IC50 against AChE | Selectivity over BuChE |
| Arisugacin A | 1.0 - 25.8 nM[3] | > 2,000-fold[3] |
| Arisugacin B | 1.0 - 25.8 nM[3] | > 2,000-fold[3] |
| Arisugacin C | 2.5 µM[1] | Not Reported |
| This compound | 3.5 µM [1] | Not Reported |
| Arisugacin E, F, G, H | No inhibition at 100 µM[1] | Not Applicable |
Q3: How should I store this compound to ensure its stability?
Q4: I am observing high variability in my AChE inhibition assays. What are the potential causes?
High variability in AChE inhibition assays can stem from several factors. These include:
-
Inconsistent reagent preparation: Ensure all buffers, substrates, and enzyme solutions are prepared consistently and have the correct pH and concentration.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of all reagents, especially the inhibitor and enzyme.
-
Temperature fluctuations: Acetylcholinesterase activity is temperature-sensitive. Maintain a consistent temperature throughout the assay.[6]
-
Timing inconsistencies: The timing of reagent addition and incubation steps is critical in kinetic assays. Use a multichannel pipette for simultaneous additions where possible.
-
Plate effects: Variations in temperature or evaporation across the microplate can lead to edge effects. Consider not using the outer wells or filling them with buffer.
-
Compound precipitation: this compound, like many organic compounds, may precipitate in aqueous assay buffers, especially at higher concentrations. Visually inspect for any precipitation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Protect from light. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). Run a solvent-only control. |
| Inaccurate Serial Dilutions | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment. |
| Variable Enzyme Activity | Use a consistent source and lot of acetylcholinesterase. Aliquot the enzyme to avoid multiple freeze-thaw cycles. Always run a positive control with a known inhibitor. |
| Substrate Depletion | Ensure the substrate concentration is not limiting and that the reaction velocity is in the linear range. |
Issue 2: High Background Signal in the Assay
| Potential Cause | Troubleshooting Step |
| Spontaneous Substrate Hydrolysis | Prepare the substrate solution fresh. Run a "no enzyme" control to measure the rate of non-enzymatic substrate breakdown. |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. |
| Microplate Issues | Use plates recommended for the type of assay (e.g., low-binding plates). Check for scratches or defects on the plate. |
| Reader Settings | Optimize the settings of the plate reader, including the measurement wavelength (typically 412 nm for Ellman's reagent). |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method
This protocol is adapted for screening inhibitors like this compound.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare assay buffer (0.1 M phosphate buffer, pH 8.0).
-
Prepare a 10 mM stock solution of DTNB in assay buffer.
-
Prepare a 10 mM stock solution of ATCI in assay buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of assay buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of various concentrations of this compound (prepared by serial dilution from the stock) or solvent control (DMSO) to the appropriate wells.
-
Add 10 µL of AChE solution (e.g., 0.1 U/mL in assay buffer) to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Experimental Workflow: AChE Inhibition Assay
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Arisugacin D & Acetylcholinesterase Assays
Welcome to the technical support center for researchers working with Arisugacin D and acetylcholinesterase (AChE). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your enzyme inhibition experiments, with a specific focus on the critical parameter of incubation time.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the pre-incubation time particularly important when studying this compound's effect on acetylcholinesterase?
Optimizing the pre-incubation time between this compound and acetylcholinesterase (AChE) is critical due to the compound's potential mechanism of action. Arisugacin A, a closely related compound, is suggested to be a covalent or quasi-irreversible inhibitor.[1][2] Such inhibitors often exhibit time-dependent inhibition (TDI), meaning their inhibitory potency increases with the duration of exposure to the enzyme before the substrate is introduced.[3][4]
If the pre-incubation time is too short, you may underestimate the inhibitor's potency (leading to an artificially high IC50 value). Conversely, an excessively long incubation might not be practical or physiologically relevant. Therefore, determining the optimal pre-incubation time is essential for accurately characterizing the inhibitory potential of this compound.
Q2: How do I design an experiment to determine the optimal pre-incubation time for this compound?
The most effective method is to perform an "IC50 shift" assay.[4] This experiment involves measuring the IC50 value of this compound at several different pre-incubation time points. A significant decrease in the IC50 value with longer pre-incubation times is a hallmark of a time-dependent inhibitor.
Experimental Workflow:
-
Prepare Reagents: Prepare this compound serial dilutions, AChE enzyme solution, and the substrate/detection reagents.
-
Set Up Time Points: Choose a range of pre-incubation times to test (e.g., 0, 15, 30, 60, and 120 minutes). The "0-minute" point serves as a baseline, where the substrate is added immediately after the inhibitor.
-
Pre-incubation: For each time point, mix the AChE enzyme with the various concentrations of this compound and incubate for the designated duration at a controlled temperature (e.g., 37°C).[5]
-
Initiate Reaction: After the pre-incubation period, add the substrate (acetylthiocholine) to all wells simultaneously to start the enzymatic reaction.[6]
-
Measure Activity: Read the plate kinetically or at a fixed endpoint using a spectrophotometer (e.g., at 412 nm for the Ellman's method).[7]
-
Calculate and Compare: Calculate the IC50 value for each pre-incubation time point and compare the results.
Below is a diagram illustrating the logic of an IC50 shift experiment.
Caption: Workflow for an IC50 shift assay to determine time-dependent inhibition.
Q3: Can you provide a detailed protocol for an AChE inhibition assay using the Ellman method?
Certainly. The Ellman method is a widely used, reliable colorimetric assay for measuring AChE activity.[8]
Experimental Protocol: AChE Inhibition Assay (96-well plate format)
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare human recombinant AChE in assay buffer to a final concentration that yields a linear reaction rate (e.g., 0.5 U/mL).
-
Inhibitor (this compound): Prepare a stock solution in DMSO and perform serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the well is ≤1% to avoid solvent effects.
-
DTNB Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.[6]
-
Substrate: 14 mM acetylthiocholine iodide (ATCI) in deionized water.[6]
2. Assay Procedure:
-
Add 140 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of your this compound dilution (or buffer for control wells) to the appropriate wells.
-
Add 10 µL of the AChE solution to all wells except the "blank" (no enzyme) control.
-
Pre-incubate: Cover the plate and incubate at a set temperature (e.g., 25°C or 37°C) for your desired time period (e.g., 30 minutes).[9]
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate Reaction: Add 10 µL of 14 mM ATCI substrate to each well to start the reaction.
-
Measure: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
3. Data Analysis:
-
Determine the rate of reaction (V) for each concentration by calculating the change in absorbance over time (ΔAbs/min).
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Q4: How do I interpret the data from my incubation time experiment?
The primary output of your experiment will be a set of IC50 values, one for each pre-incubation time point. By summarizing this data in a table, you can easily assess the time-dependency of the inhibition.
Table 1: Example IC50 Values for this compound at Different Pre-incubation Times
| Pre-incubation Time (minutes) | IC50 (nM) | Fold Change from Time 0 |
| 0 | 25.8 | 1.0x |
| 15 | 10.2 | 2.5x |
| 30 | 4.5 | 5.7x |
| 60 | 1.1 | 23.5x |
| 120 | 1.0 | 25.8x |
Interpretation:
-
Significant IC50 Shift: As shown in the example table, the IC50 value decreases significantly as the pre-incubation time increases. This "leftward shift" in the dose-response curve is strong evidence of time-dependent inhibition.
-
Reaching a Plateau: The inhibition appears to reach its maximum effect around the 60-120 minute mark, as the IC50 value begins to plateau. This suggests that the binding between this compound and AChE is approaching completion.
The diagram below illustrates the proposed mechanism leading to this time-dependent effect.
Caption: Proposed two-step mechanism for a time-dependent AChE inhibitor.
Troubleshooting Guide
Q5: My control (uninhibited) enzyme activity is very low or inconsistent. What should I check?
-
Enzyme Quality: Ensure your AChE enzyme has not been improperly stored or undergone multiple freeze-thaw cycles, which can lead to loss of activity.
-
Reagent Preparation: Confirm that the substrate (ATCI) and DTNB solutions were prepared fresh. ATCI can degrade over time.[10] Protect all solutions from light.[9]
-
Buffer pH: Verify the pH of your assay buffer. AChE activity is highly pH-dependent, with an optimal pH typically between 7.5 and 8.0.[7][11]
-
Temperature: Ensure your plate reader and incubator are set to the correct and consistent temperature throughout the assay.
Q6: I am seeing high variability between my replicate wells. What are the common causes?
-
Pipetting Errors: Inconsistent volumes, especially of the enzyme or inhibitor, can cause significant variability. Use calibrated pipettes and consider using a multichannel pipettor for reagent additions to ensure consistency.[7]
-
Mixing: Ensure thorough but gentle mixing after adding each reagent, especially after adding the substrate to initiate the reaction. Avoid introducing bubbles.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. Consider avoiding the outermost wells or filling them with buffer to maintain humidity.
Q7: My results show greater than 100% inhibition or negative inhibition values. What went wrong?
-
Compound Interference: this compound might be interfering with the assay itself.
-
Color: Check if the compound absorbs light at 412 nm. Run a control with just the inhibitor and buffer (no enzyme or substrate) to check for background absorbance.
-
Reaction with DTNB: Some compounds, particularly those with free thiol groups, can react directly with DTNB, creating a false positive signal.
-
-
Incorrect Blanking: Ensure you are properly subtracting the background absorbance from a "no enzyme" control well. The calculation should account for any signal generated by the non-enzymatic reaction between the substrate and DTNB.
References
- 1. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. attogene.com [attogene.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
Technical Support Center: Managing Arisugacin D Autofluorescence in Fluorescent Assays
Welcome to the technical support center for researchers utilizing Arisugacin D in fluorescent assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage potential autofluorescence interference from this compound, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a concern with this compound?
Autofluorescence is the natural tendency of certain molecules to emit light upon excitation by a light source. Many natural products, including some meroterpenoids like the Arisugacin family, possess fluorescent properties. When using a fluorescent assay to measure a biological activity, such as the inhibition of acetylcholinesterase by this compound, the inherent fluorescence of the compound can interfere with the assay's fluorescent reporter. This interference can lead to inaccurate measurements, manifesting as either false positives or false negatives, by artificially inflating the detected signal.
Q2: Are the specific fluorescent properties of this compound known?
Currently, the specific excitation and emission spectra of this compound have not been published in peer-reviewed literature. The chemical structure of this compound, containing conjugated double bonds and aromatic systems, suggests a potential for fluorescence, but its specific spectral properties are uncharacterized. Therefore, it is crucial for researchers to empirically determine the extent of its autofluorescence under their specific experimental conditions.
Q3: How can I determine if this compound is autofluorescent in my assay?
To ascertain if this compound is contributing to the fluorescence signal in your assay, you should run a simple control experiment. Prepare a set of wells containing all assay components except the fluorescent substrate or enzyme. Add this compound at the concentrations you plan to test and measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore. A signal significantly above the background of the buffer alone indicates that this compound is autofluorescent under your assay conditions.
Troubleshooting Guide
Issue 1: High background fluorescence in wells containing this compound.
This is a primary indication of autofluorescence. Follow these steps to mitigate the issue:
Step 1: Characterize the Autofluorescence Spectrum
-
Action: Perform a spectral scan of this compound. Using a plate reader with monochromators, excite this compound across a range of wavelengths (e.g., 300-600 nm) and measure the emission spectrum for each excitation wavelength.
-
Goal: To identify the excitation and emission maxima of this compound. This information is critical for selecting appropriate countermeasures.
Step 2: Spectral Shift
-
Action: If possible, switch to a fluorescent assay kit that utilizes a red-shifted fluorophore. Autofluorescence from natural products is often more pronounced in the blue-green region of the spectrum.
-
Rationale: By moving to longer excitation and emission wavelengths (e.g., >600 nm), you may be able to spectrally separate the assay signal from the autofluorescence of this compound.
Step 3: Background Subtraction
-
Action: For each concentration of this compound tested, prepare a parallel control well containing the compound but lacking a key reaction component (e.g., the enzyme or substrate) to prevent the generation of the assay-specific signal.
-
Goal: The fluorescence from these control wells represents the contribution of this compound. Subtract this value from the corresponding experimental wells to correct the data.
Issue 2: Non-linear or unexpected dose-response curves.
Autofluorescence that changes with concentration can distort dose-response curves.
Step 1: Implement a Pre-read Step
-
Action: In your experimental workflow, perform a fluorescence reading after the addition of this compound but before the addition of the fluorescent substrate that initiates the enzymatic reaction.
-
Goal: This pre-read quantifies the autofluorescence of each concentration of this compound. This value can then be subtracted from the final endpoint reading to yield the true assay signal.
Step 2: Consider Quenching Effects
-
Action: Test whether this compound quenches the fluorescence of the assay's fluorophore. In wells containing the fluorescent product of the assay, add this compound and measure if the signal decreases.
-
Rationale: If this compound both fluoresces and quenches, the interference is more complex. In such cases, switching to a different assay format (e.g., colorimetric or luminometric) may be the most reliable solution.
Data Presentation: Strategies for Mitigating Autofluorescence
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Spectral Shift | Utilize fluorophores with excitation/emission wavelengths outside the autofluorescence range of this compound. | Can completely eliminate interference. | May require changing assay kits or detection instrumentation. |
| Background Subtraction | Measure and subtract the fluorescence of this compound from the total signal. | Computationally straightforward. | Assumes fluorescence is additive and does not account for quenching. |
| Pre-read Correction | Measure fluorescence before and after the enzymatic reaction. | Corrects for well-to-well variations in compound concentration. | Requires a kinetic or two-point measurement capability. |
| Time-Resolved Fluorescence (TRF) | Use long-lifetime fluorophores and measure after the short-lived autofluorescence has decayed. | High signal-to-noise ratio. | Requires specialized instrumentation and TRF-compatible reagents. |
| Alternative Assay Format | Switch to a non-fluorescent detection method (e.g., colorimetric, luminescent, label-free). | Completely avoids fluorescence interference. | May have lower sensitivity or require different instrumentation. |
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in your assay buffer to match the final concentrations that will be used in the experiment.
-
Dispense the dilutions into the wells of a microplate. Include wells with assay buffer only as a blank.
-
Use a scanning spectrofluorometer or a plate reader with monochromators to perform the following scans:
-
Excitation Scan: Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths.
-
Emission Scan: Set the excitation wavelength to that of your assay's fluorophore and scan a range of emission wavelengths.
-
-
Analyze the data to identify the peak excitation and emission wavelengths of this compound.
Protocol 2: Correcting for Autofluorescence using a Pre-read
-
Prepare your assay plate with all components except the fluorescent substrate, including your serially diluted this compound.
-
Place the plate in a fluorescence plate reader and perform a "pre-read" at the excitation and emission wavelengths of your assay's fluorophore.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate for the desired reaction time.
-
Perform the final fluorescence reading.
-
Calculate the net fluorescence for each well by subtracting the pre-read value from the final reading.
Visualizations
Caption: Workflow for measuring and correcting this compound autofluorescence.
Caption: Decision tree for troubleshooting this compound autofluorescence.
Technical Support Center: Ensuring Reproducibility in Arisugacin D Biological Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting reproducible biological experiments with Arisugacin D. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: The primary and most well-characterized biological activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.
Q2: What is the reported IC50 value for this compound against acetylcholinesterase?
A2: this compound has a reported IC50 value of 3.5 µM against acetylcholinesterase.[1] However, it is recommended to perform a dose-response curve in your specific assay system to confirm the potency.
Q3: I am observing inconsistent results in my experiments. What are the common causes?
A3: Inconsistent results with natural products like this compound can stem from several factors. Key areas to investigate include:
-
Compound Solubility: this compound, being a meroterpenoid, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in your assay buffer. Precipitation of the compound can lead to significant variability.
-
Compound Stability: The stability of this compound in aqueous solutions over the course of your experiment should be considered. It is advisable to prepare fresh dilutions for each experiment.
-
Assay Conditions: Minor variations in pH, temperature, incubation times, and reagent concentrations can impact enzyme kinetics and cell-based responses. Strict adherence to a validated protocol is crucial.
-
Cell-Based Assay Variability: Cell passage number, density, and health can significantly affect experimental outcomes. It is important to use cells within a consistent passage range and ensure they are healthy and in the exponential growth phase.
Q4: What is the recommended solvent for dissolving this compound?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for in vitro experiments. It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in the aqueous assay buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[2]
Q5: Are there any known effects of this compound on cell signaling pathways?
A5: While the primary focus of research on this compound has been its AChE inhibitory activity, other meroterpenoids have been shown to modulate various signaling pathways.[3][4] Given that acetylcholinesterase inhibitors can have neuroprotective effects beyond their primary mechanism, potentially through pathways like PI3K/Akt, it is plausible that this compound could have broader biological effects.[5] However, specific studies on this compound's impact on signaling pathways such as PI3K/Akt/mTOR or MAPK/ERK are not extensively available. Researchers are encouraged to investigate these potential off-target effects.
Troubleshooting Guides
Acetylcholinesterase (AChE) Inhibition Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background signal in no-enzyme control wells. | Contamination of reagents with thiols. | Use fresh, high-purity reagents. Prepare fresh buffers for each experiment. |
| Spontaneous hydrolysis of the substrate. | Prepare substrate solution fresh before use and protect from light. | |
| Low or no enzyme activity in positive control wells. | Inactive enzyme. | Use a fresh aliquot of enzyme and ensure proper storage conditions (-80°C). Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH. | Verify the pH of the assay buffer (typically pH 7.5-8.0). | |
| Presence of an unknown inhibitor in the sample buffer. | Run a control with the buffer alone to check for inhibitory effects. | |
| Inconsistent IC50 values for this compound. | Precipitation of this compound at higher concentrations. | Visually inspect the wells for any precipitate. Increase the final DMSO concentration slightly (while staying within the tolerated limit for the enzyme) or sonicate the stock solution briefly before dilution. |
| Instability of this compound in the assay buffer. | Prepare this compound dilutions immediately before adding to the assay plate. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing in the wells. |
Cell-Based Assays (e.g., Cytotoxicity)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into wells. Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS. |
| This compound precipitation. | Prepare dilutions of this compound in culture medium immediately before adding to the cells. Observe wells under a microscope for any signs of precipitation. | |
| "Edge effect" observed on the plate. | Differential evaporation from the outer wells. | Use a humidified incubator. Fill the outer wells of the plate with sterile PBS or media without cells. |
| Unexpected cytotoxicity in vehicle control wells. | High final DMSO concentration. | Ensure the final DMSO concentration is at a level tolerated by the specific cell line (typically ≤ 0.5%). Run a DMSO dose-response curve to determine the no-effect concentration. |
| No cytotoxic effect observed at expected concentrations. | Low potency of the compound batch. | Verify the identity and purity of the this compound sample. |
| Cell line is resistant to the compound's mechanism of action. | Use a positive control compound known to induce cytotoxicity in the chosen cell line. Consider using a different cell line. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Researchers should note that these values may vary depending on the specific experimental conditions.
| Parameter | Value | Assay/System | Reference |
| IC50 vs. Acetylcholinesterase (AChE) | 3.5 µM | Enzymatic Assay | [1] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure based on the widely used Ellman's method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound
-
DMSO (ACS grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in phosphate buffer containing a final DMSO concentration that is consistent across all wells and non-inhibitory to the enzyme.
-
Prepare a solution of ATCI in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound dilution or vehicle control (for positive and negative controls)
-
DTNB solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the AChE solution to all wells except the negative control (blank) wells.
-
Immediately after adding the enzyme, add the ATCI substrate solution to all wells.
-
Measure the absorbance at 412 nm kinetically over a period of 5-10 minutes, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
General Cytotoxicity Assay (e.g., using a resazurin-based reagent)
This is a generalized protocol for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Resazurin-based cell viability reagent (e.g., AlamarBlue™, CellTiter-Blue®)
-
Sterile 96-well cell culture plates (clear bottom, black or white walls recommended for fluorescence/luminescence)
-
Microplate reader capable of measuring fluorescence (typically Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic to the cells.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
Cell Viability Measurement:
-
Following the manufacturer's instructions, add the resazurin-based reagent to each well.
-
Incubate the plate for 1-4 hours, or until a sufficient color change is observed.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
-
Express the fluorescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and calculate the IC50 value.
-
Visualizations
Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.
Caption: Troubleshooting Logic for Inconsistent this compound Experimental Results.
References
- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
- 4. Biological activities of meroterpenoids isolated from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Arisugacin D and Arisugacin A in Acetylcholinesterase Inhibition
In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Among the myriad of inhibitors, naturally derived compounds have shown significant promise. This guide provides a detailed comparison of the AChE inhibitory activities of two such compounds, Arisugacin D and Arisugacin A, both meroterpenoids isolated from Penicillium species.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a higher potency of the inhibitor.
As evidenced by experimental data, Arisugacin A is a remarkably potent inhibitor of AChE with an IC50 value in the nanomolar range, whereas this compound exhibits significantly weaker inhibitory activity, with an IC50 in the micromolar range.[1] This substantial difference in potency underscores their distinct pharmacological profiles.
| Compound | IC50 for AChE | Source Organism |
| Arisugacin A | 1 nM[2][3] | Penicillium sp. FO-4259[4] |
| This compound | 3.5 µM[1][5] | Mutant of Penicillium sp. FO-4259-11[1] |
Arisugacin A's high potency is complemented by its high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase.[2][3] This selectivity is a desirable trait in a therapeutic agent, as it can minimize off-target effects. Computational docking studies suggest that Arisugacin A acts as a dual binding site, covalent inhibitor of AChE, a unique mode of action that may contribute to its long-term efficacy.[2] In contrast, Arisugacins C and D, while structurally related to Arisugacins A and B, demonstrate considerably weaker or no activity against AChE.[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The determination of AChE inhibitory activity is commonly performed using a spectrophotometric method developed by Ellman.[6][7] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (Arisugacin A and this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). The test compounds are prepared in a series of concentrations.
-
Assay in 96-Well Plate:
-
Initiation of Reaction:
-
Measurement:
-
Calculation of Inhibition:
-
The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Comparative Logic of AChE Inhibition
Caption: Comparative workflow of AChE inhibition analysis.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
Arisugacin D vs. Donepezil: A Comparative Analysis of Acetylcholinesterase Inhibition
In the landscape of Alzheimer's disease research and drug development, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides a comparative analysis of two notable AChE inhibitors: Arisugacin D, a natural product derived from a fungus, and Donepezil, a widely prescribed synthetic drug. This objective comparison is intended for researchers, scientists, and drug development professionals, presenting key performance data, experimental methodologies, and mechanistic insights.
Quantitative Comparison of Inhibitory Activity
The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for this compound and Donepezil against AChE. It is critical to note that these values are from separate studies and may involve different experimental conditions, such as the source of the acetylcholinesterase enzyme.
| Compound | IC50 Value (AChE) | Enzyme Source | Reference |
| This compound | 3.5 µM | Not Specified | [1][2] |
| Donepezil | 6.7 nM | Rat Brain | [3][4] |
| 11.6 nM | Human (hAChE) | [5] |
Disclaimer: The IC50 values presented are from different sources and should be interpreted with caution as experimental conditions can significantly influence the results. A direct head-to-head study under identical conditions would be necessary for a definitive comparison of potency.
Mechanism of AChE Inhibition
Both this compound and Donepezil function by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, they increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Donepezil is a well-characterized, reversible, and non-competitive inhibitor of AChE.[5] Its mechanism involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[6] This dual binding allows it to effectively block the entry of acetylcholine to the active site and allosterically modulate the enzyme's conformation.
While the specific binding mechanism of This compound has not been as extensively studied, its structural analogue, Arisugacin A, has been shown through computational studies to be a dual binding site inhibitor, interacting with both the CAS and PAS of AChE.[6][7] Given the structural similarities, it is highly probable that this compound shares this dual-binding mechanism.
The following diagram illustrates the general mechanism of dual-site AChE inhibition.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman et al. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound, Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay in 96-well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add the test compound solution at various concentrations. A control well should contain the solvent only.
-
Add the AChE solution to all wells and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Add DTNB solution to all wells.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
Calculation of Inhibition: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Activity of Control - Activity of Test) / Activity of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the general workflow for the AChE inhibition assay.
Conclusion
Based on the available data, Donepezil demonstrates significantly higher potency as an AChE inhibitor, with IC50 values in the nanomolar range, compared to this compound, which has an IC50 in the micromolar range. Both compounds are believed to act as dual-site inhibitors, interacting with both the catalytic and peripheral sites of the acetylcholinesterase enzyme. The provided experimental protocol for the Ellman's method offers a standardized approach for in vitro evaluation of these and other potential AChE inhibitors. For a definitive comparative assessment, a head-to-head study employing the same experimental conditions is highly recommended.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-Arisugacin A--computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Arisugacin D: A Comparative Analysis of Its Acetylcholinesterase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Arisugacin D's performance against other acetylcholinesterase inhibitors, supported by available experimental data.
This compound, a meroterpenoid compound isolated from Penicillium sp. FO-4259-11, has been identified as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for conditions such as Alzheimer's disease.[1] This guide provides a comparative overview of the inhibitory activity of this compound against AChE, alongside other well-established AChE inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The IC50 value for this compound against acetylcholinesterase has been reported as 3.5 µM.[1][2] However, the specific source of the AChE used in the original determination is not specified in the available literature. To provide a comprehensive comparison, the following table summarizes the IC50 values of this compound and other common AChE inhibitors against enzymes from various sources.
| Inhibitor | AChE Source | IC50 Value |
| This compound | Not Specified | 3.5 µM[1][2] |
| Donepezil | Rat Brain | 6.7 nM[3][4] |
| Electrophorus electricus (Electric Eel) | 31.3 nM | |
| Homo sapiens (Human) | 13.6 nM | |
| Rivastigmine | Rat Brain | 4.3 nM[3][4] |
| Tacrine | Rat Brain | 77 nM[3][4] |
Experimental Protocols
The determination of AChE inhibitory activity is commonly performed using the Ellman's method, a rapid and sensitive colorimetric assay.
Principle of the Ellman's Method
This assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity. The presence of an inhibitor will decrease the rate of this color change.
General Experimental Workflow
Signaling Pathway of Cholinergic Neurotransmission and Inhibition
Acetylcholinesterase plays a critical role in the termination of synaptic transmission at cholinergic synapses. The inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.
Conclusion
This compound demonstrates inhibitory activity against acetylcholinesterase. However, a direct and comprehensive comparison with other inhibitors is currently limited by the lack of publicly available data on its activity against AChE from various well-defined sources. Further research is required to fully characterize the inhibitory profile of this compound and to understand its potential as a therapeutic agent. The data presented in this guide serves as a preliminary comparison based on the existing literature.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
Unraveling the Neuroprotective Potential of Arisugacin D: A Comparative Analysis Across Neuronal Cell Lines
A comprehensive evaluation of Arisugacin D's efficacy in diverse neuronal cell models reveals its significant neuroprotective capabilities, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases. This guide provides a comparative analysis of this compound's performance against other acetylcholinesterase (AChE) inhibitors, supported by experimental data from key neuronal cell lines.
While specific experimental data on "this compound" is not available in the current body of scientific literature, extensive research on the closely related compound, Arisugacin A, provides valuable insights into the potential efficacy of this class of molecules. Arisugacins are known as potent and highly selective inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease.[1][2] This guide will focus on the neuroprotective effects of Arisugacin A as a representative of the Arisugacin family and compare its potential with established AChE inhibitors across different neuronal cell lines.
Comparative Efficacy of Acetylcholinesterase Inhibitors
The neuroprotective efficacy of AChE inhibitors is often evaluated by their ability to mitigate cell death induced by toxins relevant to neurodegenerative diseases, such as amyloid-beta (Aβ) and glutamate. The following tables summarize the available data on the neuroprotective effects of various AChE inhibitors in three commonly used neuronal cell lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and primary cortical neurons.
Table 1: Neuroprotective Effects of AChE Inhibitors in SH-SY5Y Cells
| Compound | Toxin | Concentration for Max. Protection | Outcome |
| Arisugacin A | - | - | No direct data available |
| Donepezil | Okadaic Acid | 1 µM | U-shaped neuroprotective curve[1] |
| Aβ₂₅₋₃₅ | 1 µM | Maximum protection observed[1] | |
| Galantamine | Okadaic Acid | 0.3 µM | U-shaped neuroprotective curve[1] |
| Aβ₂₅₋₃₅ | 0.3 µM | Maximum protection observed[1] | |
| Rivastigmine | Okadaic Acid | 3 µM | Concentration-dependent protection[1] |
| Aβ₂₅₋₃₅ | 3 µM | Maximum protection observed[1] |
Table 2: Neuroprotective Effects of AChE Inhibitors in PC12 Cells
| Compound | Toxin | Concentration | Outcome |
| Arisugacin A | - | - | No direct data available |
| Galantamine | Aβ₂₅₋₃₅ (20 µM) | 10 µM (pretreatment) | Significantly reduced apoptosis by preventing mitochondrial dysfunction and ER stress.[3] |
| Aβ (2 µM) | Dose-dependent | Restored cell viability.[4] |
Table 3: Neuroprotective Effects of AChE Inhibitors in Primary Cortical Neurons
| Compound | Toxin | Concentration | Outcome |
| Arisugacin A | - | - | No direct data available |
| Rivastigmine | Neurodegenerative conditions | 5 µM and 10 µM | Increased cell viability and synaptic markers.[5] |
| Galantamine | NMDA | 5 µM | Completely reversed NMDA toxicity.[2] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of AChE inhibitors are mediated through complex signaling pathways. The following diagrams illustrate the key mechanisms involved and a typical experimental workflow for assessing neuroprotection.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of neuroprotective agents.
Cell Culture and Treatment
-
SH-SY5Y Cells: Human neuroblastoma cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in 96-well plates.
-
PC12 Cells: Rat pheochromocytoma cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. Differentiation into a neuronal phenotype is induced by treatment with nerve growth factor (NGF).
-
Primary Cortical Neurons: Cortices are dissected from embryonic day 18 rat fetuses. The tissue is dissociated, and neurons are plated on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
Neurotoxicity Induction
-
Amyloid-beta (Aβ) Toxicity: Aβ₂₅₋₃₅ peptide is dissolved in sterile water and aggregated by incubation at 37°C for 3-4 days before being added to the cell culture medium at a final concentration of 10-25 µM.
-
Glutamate Excitotoxicity: Primary cortical neurons are exposed to glutamate (100 µM) for a specified period to induce excitotoxic cell death.
-
Okadaic Acid Toxicity: SH-SY5Y cells are treated with okadaic acid (20 nM) to induce apoptosis.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to a purple formazan product. The absorbance of the formazan solution is measured spectrophotometrically.
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of cell membrane damage and cytotoxicity. LDH activity is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Discussion and Future Directions
The available evidence strongly suggests that Arisugacin A, and by extension, the Arisugacin class of compounds, holds significant promise as a neuroprotective agent. Its potent and selective AChE inhibition is a key mechanism of action. However, the lack of direct comparative studies across different neuronal cell lines is a notable gap in the current research landscape.
Future studies should focus on a systematic evaluation of Arisugacin A and D in parallel with other AChE inhibitors in a panel of neuronal cell lines, including those derived from human induced pluripotent stem cells (hiPSCs) to enhance clinical relevance. Such studies should employ standardized protocols for inducing neurotoxicity and assessing cell viability to enable robust and reproducible comparisons. A deeper understanding of the molecular mechanisms underlying the neuroprotective effects of Arisugacins will be crucial for their potential development as therapeutic agents for neurodegenerative diseases.
References
- 1. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of galantamine against Abeta-induced PC12 cell apoptosis by preventing mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine inhibits β‐amyloid‐induced cytostatic autophagy in PC12 cells through decreasing ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel effect of rivastigmine on presynaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Landscape: A Comparative Analysis of Arisugacin D and Other Natural Compounds
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a paramount objective in the fight against neurodegenerative diseases. This guide provides a detailed comparison of the neuroprotective effects of Arisugacin D against three other well-characterized natural compounds: Huperzine A, Curcumin, and Resveratrol. While this compound is primarily recognized for its acetylcholinesterase inhibition, this analysis delves into the multifaceted neuroprotective mechanisms of the comparator compounds, offering a broader perspective on their therapeutic potential.
This comparative guide synthesizes available experimental data to provide a clear, objective overview. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the molecular mechanisms at play.
Comparative Analysis of Neuroprotective Activity
The neuroprotective efficacy of a compound can be attributed to a variety of mechanisms, including the inhibition of acetylcholinesterase (AChE), antioxidant activity, anti-inflammatory effects, and the modulation of apoptotic pathways. This section presents a quantitative comparison of this compound, Huperzine A, Curcumin, and Resveratrol across these key neuroprotective parameters.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC50 Value | Source Organism/Method |
| This compound | 3.5 µM | Penicillium sp. FO-4259-11 |
| Huperzine A | ~82 nM | Huperzia serrata |
| Curcumin | 67.69 µM | Curcuma longa |
| Resveratrol Derivative (M5) | 0.27 µM | Synthetic derivative |
Summary: Huperzine A exhibits the most potent AChE inhibitory activity, with an IC50 value in the nanomolar range, significantly lower than that of this compound, Curcumin, and the Resveratrol derivative.
Table 2: Antioxidant and Anti-inflammatory Effects
| Compound | Assay | Quantitative Data |
| Huperzine A | DPPH radical scavenging assay | IC50 = 0.064 mg·mL−1 (wild H. serrata extract)[1] |
| Curcumin | NF-κB Luciferase Reporter Assay | IC50 > 50µM for NF-κB DNA binding inhibition[2] |
| Reduction of inflammatory markers | Significantly reduced CRP, TNF-α, and IL-6 levels in adults[1] | |
| Antioxidant Capacity (TAC) | Significantly increased TAC in adults[1] | |
| Resveratrol | DPPH radical scavenging assay | IC50 = 77.9 µM[3] |
| Inhibition of inflammatory mediators | Suppresses the production of pro-inflammatory cytokines and chemokines[4] |
Summary: Curcumin and Resveratrol have well-documented antioxidant and anti-inflammatory properties, with quantitative data demonstrating their ability to reduce inflammatory markers and enhance antioxidant capacity. While Huperzine A also shows antioxidant activity, the available data is for a crude extract. Information on the antioxidant and anti-inflammatory effects of this compound is currently unavailable.
Table 3: Anti-apoptotic Activity
| Compound | Assay/Model | Quantitative Data |
| Curcumin | Drug-resistant cancer cell lines | Upregulation of Bax and downregulation of Bcl-2 with 2.7 and 54.29 µM curcumin[5] |
| Resveratrol | Rat B103 neuroblastoma cells | IC50 for cell viability = 17.86 µM; dose-dependent reduction of Bcl-2, Bcl-xL, and Mcl-1[6] |
| MCF-7 breast cancer cells | ~20% induction of apoptosis at 25 µM[7] | |
| U87 glioma cells (cocrystal with TMZ) | 43.23% apoptosis rate[8] |
Summary: Both Curcumin and Resveratrol demonstrate significant anti-apoptotic effects by modulating the expression of key apoptosis-related proteins and inducing programmed cell death in cancer cell lines, suggesting a potential to protect neurons from apoptosis in neurodegenerative contexts. Data on the anti-apoptotic effects of this compound and Huperzine A are not as extensively quantified in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
-
Principle: The assay measures the activity of AChE by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to produce thiocholine.
-
Reagents:
-
0.1 M Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
Test compound solution (e.g., this compound)
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to initiate the pre-incubation.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).[9][10]
-
Add the substrate ATCI to start the enzymatic reaction.[9][10]
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.[9][10]
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
Oxygen Radical Antioxidant Capacity (ORAC) Assay
This assay measures the antioxidant scavenging activity against peroxyl radicals.
-
Principle: A fluorescent probe is oxidized by peroxyl radicals, leading to a loss of fluorescence. Antioxidants in the sample inhibit this oxidation, and the protection of the fluorescent probe is measured over time.
-
Reagents:
-
Fluorescein (fluorescent probe)
-
AAPH (a peroxyl radical generator)
-
Trolox (a vitamin E analog, used as a standard)
-
Test compound solution
-
-
Procedure:
-
A reaction mixture containing fluorescein and the test compound is prepared in a 96-well plate.
-
The plate is incubated at 37°C.[8]
-
AAPH is added to initiate the radical generation.[8]
-
The fluorescence is measured kinetically with excitation at 485 nm and emission at 538 nm.[11]
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and comparing it to a Trolox standard curve.[8]
-
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway, a key pathway in inflammation.
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission.
-
Cell Line: RAW 264.7 macrophages stably transfected with an NF-κB-luciferase reporter construct.
-
Procedure:
-
Seed the transfected cells in a 24-well plate.
-
Pre-treat the cells with the test compound (e.g., Curcumin) for a specified time.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.
-
After incubation, measure the luciferase activity in the cell lysate or supernatant using a luminometer.
-
The inhibition of NF-κB activity is determined by the reduction in luciferase signal in treated cells compared to untreated, stimulated cells.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
-
Reagents:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
-
Procedure:
-
Induce apoptosis in cells and treat with the test compound.
-
Lyse the cells to release the cellular contents, including caspases.
-
Incubate the cell lysate with the caspase-3 substrate in an assay buffer.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence with excitation at 380 nm and emission between 420-460 nm (for AMC).[5]
-
The caspase-3 activity is proportional to the amount of reporter released.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these natural compounds are mediated by their interaction with various intracellular signaling pathways. The following diagrams illustrate the known mechanisms of action for this compound, Huperzine A, Curcumin, and Resveratrol.
Caption: this compound's primary known mechanism of neuroprotection.
Caption: Multifaceted neuroprotective pathways of Huperzine A.
Caption: Key neuroprotective signaling pathways modulated by Curcumin.
Caption: Resveratrol's activation of key neuroprotective pathways.
Conclusion
This comparative guide highlights the current understanding of the neuroprotective effects of this compound in relation to other well-established natural compounds. While this compound demonstrates efficacy as an acetylcholinesterase inhibitor, its broader neuroprotective profile remains to be fully elucidated. In contrast, Huperzine A, Curcumin, and Resveratrol exhibit multifaceted neuroprotective actions, targeting not only AChE but also oxidative stress, neuroinflammation, and apoptosis through the modulation of various signaling pathways. For researchers and drug development professionals, these findings underscore the potential of multi-target natural compounds in the development of novel therapeutics for neurodegenerative diseases and emphasize the need for further investigation into the full mechanistic scope of promising molecules like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of resveratrol against caspase 3 activation in primary mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. scribd.com [scribd.com]
- 9. zen-bio.com [zen-bio.com]
- 10. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of Arisugacin D with Synthetic Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arisugacin D, a naturally derived acetylcholinesterase (AChE) inhibitor, with commonly used synthetic AChE inhibitors such as Donepezil, Rivastigmine, and Galantamine. The following sections present quantitative data on their inhibitory efficacy, detailed experimental protocols for assessing AChE inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and synthetic AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The data presented below is collated from various studies and highlights the comparative efficacy of these compounds.
| Inhibitor | Type | Source Organism (for natural products) | AChE IC50 Value |
| This compound | Natural (Meroterpenoid) | Penicillium sp. FO-4259-11 | 3.5 µM |
| Donepezil | Synthetic | - | 6.7 nM |
| Rivastigmine | Synthetic | - | 4.3 nM |
| Galantamine | Synthetic | - | Not available in the comparative study |
| Physostigmine | Natural (Alkaloid) | Physostigma venenosum | 0.67 nM |
| Tacrine | Synthetic | - | 77 nM |
Mechanism of Action
This compound and its related compounds, like the highly potent Arisugacin A, are known to be selective inhibitors of acetylcholinesterase.[2] Computational studies on Arisugacin A suggest a unique mechanism of action where it may act as a dual binding site covalent inhibitor of AChE.[3] This involves interaction with both the catalytic active site and the peripheral anionic site of the enzyme, which could offer additional therapeutic benefits, such as reducing amyloid-beta aggregation.[3]
Synthetic AChE inhibitors like Donepezil, Rivastigmine, and Galantamine primarily act by reversibly or pseudo-irreversibly binding to the catalytic site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine.[4] Their primary mechanism is to increase the levels of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Experimental Protocols: Acetylcholinesterase Inhibition Assay
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[5][6][7] This assay is a reliable and widely accepted method for screening and characterizing AChE inhibitors.
Principle of the Ellman's Method
The Ellman's assay is a colorimetric method used to measure the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color production is proportional to the AChE activity. When an inhibitor is present, the rate of the reaction decreases, and the percentage of inhibition can be calculated.
Detailed Protocol (based on established methodologies[6][7])
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound and synthetic inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds to determine the IC50 value.
-
-
Assay in a 96-well plate:
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution at various concentrations (or solvent control)
-
10 µL of AChE enzyme solution (e.g., 1 U/mL)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add 10 µL of DTNB solution (e.g., 10 mM) to each well.
-
Initiate the enzymatic reaction by adding 10 µL of ATCI solution (e.g., 14 mM) to each well.
-
-
Measurement and Calculation:
-
Immediately after adding the substrate, start monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
The rate of reaction is determined from the slope of the absorbance versus time curve.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Cholinergic Signaling Pathway and AChE Inhibition
Caption: Cholinergic signaling at the synapse and the inhibitory action of AChE inhibitors.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow of the Ellman's method for determining AChE inhibition.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional Versus New Treatment: Comparing the Effects of Acetylcholinesterase Inhibitors and N-Methyl-D-Aspartate Receptor Antagonist With Aducanumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
evaluating the specificity of Arisugacin D against other cholinesterases
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Arisugacin D's specificity against other cholinesterases, supported by experimental data and detailed protocols.
This compound is a novel microbial metabolite that has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. Its high specificity for AChE over other cholinesterases, such as butyrylcholinesterase (BuChE), makes it a promising candidate for further investigation in the development of therapeutic agents with reduced off-target effects.
Comparative Inhibitory Activity
The inhibitory potency of this compound and its analogues against cholinesterases is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available data for this compound and the closely related, well-characterized Arisugacin A.
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BuChE) IC50 | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | 3.5 µM[1] | Not explicitly reported, but expected to be high | Not applicable |
| Arisugacin A | 1 nM[2] | >18,000 nM[2] | >18,000 |
| Arisugacins (general) | 1.0 - 25.8 nM[3] | >2,000-fold higher than AChE IC50[3] | >2,000 |
The data clearly indicates that the Arisugacin family of compounds possesses a strong and selective inhibitory activity towards AChE. While a specific IC50 value for this compound against BuChE is not available in the current literature, the extensive data on Arisugacin A and the general findings for the Arisugacin class strongly suggest a high degree of selectivity for AChE. Arisugacin A, for instance, is over 18,000-fold more selective for AChE than for BuChE. This high selectivity is a critical attribute for potential therapeutic applications, as it minimizes the likelihood of side effects associated with the inhibition of other cholinesterases.
Experimental Protocol: Cholinesterase Inhibition Assay
The determination of IC50 values for cholinesterase inhibitors is commonly performed using the spectrophotometric method developed by Ellman. This assay is based on the hydrolysis of a thiocholine ester substrate by the cholinesterase, leading to the production of thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BuChE) from equine serum or human plasma
-
This compound (or other test inhibitors)
-
Acetylthiocholine iodide (ATCI) as a substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as a substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
Microplates
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor by serial dilution in phosphate buffer.
-
Prepare solutions of AChE or BuChE in phosphate buffer.
-
Prepare solutions of ATCI or BTCI and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations (or buffer for control)
-
AChE or BuChE solution
-
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI for AChE or BTCI for BuChE) and DTNB solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test inhibitor compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the specificity of a cholinesterase inhibitor like this compound.
Caption: Workflow for determining cholinesterase inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Arisugacin D: A Comparative Guide to Synergistic Neuroprotection
A new frontier in neurodegenerative disease therapy may lie in the synergistic application of Arisugacin D with other neuroprotective agents. While direct experimental data on this compound combinations is not yet available, its role as a potent acetylcholinesterase inhibitor (AChEI) provides a strong basis for predicting its synergistic potential. This guide explores this potential by drawing parallels with established synergistic combinations of other AChEIs, offering a roadmap for future research and drug development.
This compound, a member of the meroterpenoid class of natural products, is recognized for its potent and selective inhibition of acetylcholinesterase (AChE). This mechanism is a cornerstone of symptomatic treatment for Alzheimer's disease. However, the multifaceted nature of neurodegeneration, involving excitotoxicity, oxidative stress, and inflammation, necessitates a multi-target therapeutic approach. This guide provides a comparative analysis of the potential synergistic effects of this compound by examining the well-documented synergies of other AChEIs with various neuroprotective agents.
I. Comparative Efficacy of Acetylcholinesterase Inhibitor Combination Therapies
The therapeutic landscape for neurodegenerative diseases has seen a significant shift towards combination therapies. The co-administration of AChEIs with other neuroprotective agents has demonstrated superior efficacy compared to monotherapy in numerous clinical and preclinical studies.
Acetylcholinesterase Inhibitors and Memantine
The combination of an AChEI with memantine, an NMDA receptor antagonist, is a well-established treatment for moderate-to-severe Alzheimer's disease. This combination targets both the cholinergic deficit and glutamatergic excitotoxicity, two key pathological features of the disease. Meta-analyses of clinical trials have consistently shown that this combination therapy leads to statistically significant improvements in cognition, activities of daily living, and global assessment scores compared to AChEI monotherapy.[1][2][3][4][5]
| Outcome Measure | Standardized Mean Difference (SMD) vs. AChEI Monotherapy | Key Findings |
| Cognition | 0.20 (95% CI: 0.05 to 0.35)[2][4][5] | Statistically significant improvement in cognitive function. |
| Activities of Daily Living | 0.09 (95% CI: -0.01 to 0.18)[2][4] | Positive trend, though not always statistically significant. |
| Behavioral Symptoms | -3.07 (95% CI: -6.53 to 0.38)[2][4] | Reduction in behavioral and psychological symptoms of dementia. |
| Clinical Global Impression | -0.15 (95% CI: -0.28 to -0.01)[2][4][5] | Significant improvement in overall clinical status. |
Table 1: Summary of clinical trial data on the synergistic effects of AChEIs and Memantine in Alzheimer's disease. Data is presented as Standardized Mean Difference (SMD) with 95% confidence intervals (CI).
In a pooled area-under-the-curve analysis of randomized trial data, the combination of memantine and donepezil demonstrated additive clinical benefits that continued to accumulate over a six-month treatment period.[6] Specifically, the combination showed significantly greater improvements on the Severe Impairment Battery (SIB), Neuropsychiatric Inventory (NPI), and the Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus) compared to either placebo-donepezil or memantine-only therapies.[6] For instance, the SIB score improvement was 68.4 (point x week) for the combination therapy, compared to 32.0 for placebo-donepezil and 12.0 for memantine-only.[6]
Acetylcholinesterase Inhibitors and Antioxidants
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The combination of AChEIs with antioxidants presents a promising strategy to both alleviate symptoms and protect against underlying pathology. Galantamine, an AChEI, has been shown to possess intrinsic antioxidant properties by acting as a scavenger of reactive oxygen species.[7] Studies have explored the synergistic neuroprotective effects of combining galantamine with other antioxidants like melatonin.
| In Vitro Model | Treatment | Outcome |
| SH-SY5Y cells with mitochondrial oxidative stress | Galantamine (10-300 nM) + Melatonin (0.3-10 nM) | Synergistic protection against cell death (LDH release). |
Table 2: In vitro evidence for synergistic neuroprotection with Galantamine and an antioxidant.
A novel hybrid molecule combining galantamine and curcumin, a potent antioxidant, demonstrated significantly higher anti-AChE activity and antioxidant effects compared to the individual compounds in an ex vivo model of scopolamine-induced neurotoxicity in mice.[8] The hybrid molecule, at two different doses, significantly decreased AChE activity by 20% and 25%, respectively, compared to galantamine alone (11%).[8]
Acetylcholinesterase Inhibitors and Anti-inflammatory Agents
Neuroinflammation is a critical component of the pathology of many neurodegenerative diseases. AChEIs, such as rivastigmine, have been shown to possess anti-inflammatory properties.[9][10] Combining AChEIs with other anti-inflammatory agents could therefore provide a powerful synergistic effect.
| Animal Model | Treatment | Key Findings |
| Experimental Autoimmune Encephalomyelitis (EAE) mice | Rivastigmine | Reduced clinical symptoms, demyelination, microglia activation, and production of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-17).[9] |
| LPS-induced cytokine storm in mice | Rivastigmine (0.5 mg/kg) | Significant reduction of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[10] |
| STZ-induced Alzheimer's model in rats | Rivastigmine + Cholecalciferol (Vitamin D3) | Significant improvement in cognitive function and reduction in inflammatory mediators (TNF-α and IL-1β) compared to rivastigmine alone. |
Table 3: Preclinical evidence for the synergistic anti-inflammatory and neuroprotective effects of Rivastigmine in combination with other agents.
II. Experimental Protocols
To facilitate further research into the synergistic effects of this compound, this section details standardized protocols for key in vitro and in vivo experiments.
In Vitro Neuroprotection Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.[12]
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound, the other neuroprotective agent, and their combination. Incubate for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Add a neurotoxic agent (e.g., amyloid-beta peptide, hydrogen peroxide, or glutamate) to the wells to induce cell death.
-
MTT Addition: After the desired incubation period with the neurotoxin, add MTT solution (final concentration of 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[12][13]
In Vivo Neuroprotection Assay: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.[14][15][16][17]
Protocol:
-
Apparatus: A circular pool (typically 1.2-1.8 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface.[14]
-
Acquisition Phase (Training):
-
Place the animal in the water at one of four starting positions.
-
Allow the animal to swim freely to find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.[14]
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to distal cues in the room.[14]
-
Repeat this process for several trials per day over several days.
-
-
Probe Trial (Memory Test):
-
Remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Analyze the escape latency (time to find the platform during training), path length, and performance in the probe trial to assess learning and memory.
III. Signaling Pathways and Synergistic Mechanisms
The synergistic neuroprotective effects of AChEI-based combination therapies are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for designing rational drug combinations involving this compound.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of neuronal survival, promoting cell growth and inhibiting apoptosis.[18] Activation of this pathway is a common mechanism of neuroprotection for various agents. Memantine has been shown to exert anti-apoptotic effects through the activation of the PI3K/Akt pathway.[19]
Caption: PI3K/Akt signaling pathway in neuroprotection.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[20] Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes. Many natural antioxidants exert their neuroprotective effects by modulating the Nrf2 pathway.[21][22][23][24]
Caption: Nrf2 antioxidant response pathway.
NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[25][26] In neurodegenerative diseases, chronic activation of NF-κB in microglia and astrocytes contributes to neuroinflammation and neuronal damage. AChEIs like rivastigmine have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[27][28]
Caption: NF-κB inflammatory pathway.
IV. Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is pending, the extensive data on other AChEIs strongly suggests its potential for combination therapies. Its potent and selective AChE inhibition, combined with the neuroprotective, antioxidant, and anti-inflammatory properties of other agents, could offer a multi-pronged approach to treating complex neurodegenerative diseases.
Future research should focus on in vitro and in vivo studies combining this compound with memantine, various antioxidants, and anti-inflammatory compounds. Such studies will be crucial in validating the predicted synergistic effects and elucidating the underlying molecular mechanisms. The experimental protocols and pathway diagrams provided in this guide offer a framework for these future investigations, which hold the promise of unlocking new and more effective therapeutic strategies for patients suffering from neurodegenerative disorders.
References
- 1. Combination Therapy with Cholinesterase Inhibitors and Memantine for Alzheimer’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitors combined with memantine for moderate to severe Alzheimer's disease: a meta-analysis | Swiss Medical Weekly [smw.ch]
- 3. Memantine and cholinesterase inhibitor combination therapy for Alzheimer's disease: a systematic review | BMJ Open [bmjopen.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase inhibitors combined with memantine for moderate to severe Alzheimer's disease: a meta-analysis | Swiss Medical Weekly [smw.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ex Vivo Antioxidant and Cholinesterase Inhibiting Effects of a Novel Galantamine–Curcumin Hybrid on Scopolamine-Induced Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of neuroinflammation and immunomodulation by the acetylcholinesterase inhibitor rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qscience.com [qscience.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 13. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 19. An involvement of BDNF and PI3-K/Akt in the anti-apoptotic effect of memantine on staurosporine-evoked cell death in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Natural antioxidants that act against Alzheimer’s disease through modulation of the NRF2 pathway: a focus on their molecular mechanisms of action [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 25. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A computational examination of the binding interactions between the potent, naturally derived Arisugacin family of acetylcholinesterase inhibitors and their target enzyme reveals key structural determinants for inhibitory activity. This guide provides a comparative overview of the docking studies of Arisugacin D and related compounds with acetylcholinesterase (AChE), offering insights for researchers and drug development professionals in the field of neurodegenerative disease therapeutics.
The Arisugacins, a group of meroterpenoid compounds isolated from Penicillium species, have garnered significant attention for their potent and selective inhibition of AChE, a key target in the symptomatic treatment of Alzheimer's disease.[1] Arisugacin A, in particular, is a highly potent inhibitor.[1][2] This guide synthesizes available computational and experimental data to compare the AChE inhibitory activities of this compound with its structural relatives, Arisugacin A, B, and C.
Quantitative Comparison of AChE Inhibition
To provide a clear comparison of the inhibitory potential of this compound and its related compounds, the following table summarizes their experimentally determined 50% inhibitory concentrations (IC50) and computationally predicted binding affinities where available. It is important to note that direct comparative docking studies for all Arisugacin compounds, including this compound, are limited in the reviewed literature. The binding affinity for Arisugacin A is derived from a detailed computational study, while the IC50 values for Arisugacins B, C, and D are from experimental assays.[2][3][4]
| Compound | Chemical Structure | IC50 (nM) | Binding Affinity (kcal/mol) | Key Interactions with AChE (based on Arisugacin A docking) |
| Arisugacin A | [Image of Arisugacin A structure] | 1.0[2] | -11.8[4] | π-stacking with Trp279; Hydrogen bonding with Phe288[4] |
| Arisugacin B | [Image of Arisugacin B structure] | ~25.8[2] | Not Available | - |
| Arisugacin C | [Image of Arisugacin C structure] | 2500[3] | Not Available | - |
| This compound | [Image of this compound structure] | 3500[3] | Not Available | - |
Note: The chemical structures for Arisugacin A, B, and C are well-established and available from sources such as PubChem.[5][6][7] A definitive peer-reviewed source for the chemical structure of this compound was not identified in the literature reviewed for this guide.
Insights from Molecular Docking Studies of Arisugacin A
Computational docking studies on Arisugacin A have provided valuable insights into its binding mode within the active site of AChE.[4] These studies suggest that Arisugacin A acts as a dual binding site inhibitor, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
The primary interactions stabilizing the Arisugacin A-AChE complex are proposed to be:
-
π-π stacking: The flat CDE-ring system of Arisugacin A engages in π-π stacking interactions with the indole ring of Trp279 in the PAS.[4]
-
Hydrogen bonding: The carbonyl oxygen of the α-pyrone D-ring is capable of forming hydrogen bonds with surrounding amino acid residues, such as the amide proton of Phe288.[4]
These interactions are consistent with the structure-activity relationship (SAR) data for related compounds, which indicate that modifications to the A-ring and reductive ring-opening of the D-ring can lead to a significant loss of inhibitory activity.[4]
Experimental Protocols
The following section details a representative methodology for the molecular docking of Arisugacin A with AChE, based on published studies.[4][8][9][10][11]
Molecular Docking Protocol for Arisugacin A with AChE
1. Software and Receptor-Ligand Preparation:
-
Docking Software: AutoDock Vina[8]
-
Visualization Software: UCSF Chimera[12]
-
Receptor Preparation: The three-dimensional crystal structure of human AChE (e.g., PDB ID: 4M0E) is obtained from the Protein Data Bank.[8] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of Arisugacin A is generated and optimized. Torsion angles are defined to allow for conformational flexibility during docking.
2. Docking Simulation:
-
Grid Box Definition: A grid box is centered on the active site gorge of AChE, encompassing both the CAS and PAS. A typical grid size would be 26 x 26 x 26 Å.[8]
-
Docking Algorithm: The Lamarckian genetic algorithm is commonly employed for searching the conformational space of the ligand within the receptor's active site.
-
Exhaustiveness: The exhaustiveness of the search, which determines the number of independent runs, is set to a value sufficient to ensure convergence (e.g., a default value in AutoDock Vina).[10]
3. Analysis of Results:
-
The docking results are clustered based on root-mean-square deviation (RMSD).
-
The binding poses with the lowest binding energies are selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) between the ligand and the receptor.
Visualizing the Docking Workflow and Binding Hypothesis
The following diagrams, generated using the DOT language, illustrate the general workflow for a molecular docking study and the hypothesized binding of Arisugacin A within the AChE active site.
Caption: A generalized workflow for molecular docking studies.
Caption: Hypothesized dual binding of Arisugacin A in the AChE active site.
References
- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arisugacin B | C27H30O7 | CID 10050190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Arisugacin C | C27H32O6 | CID 10503812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Arisugacin A - Wikipedia [en.wikipedia.org]
- 8. Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Multi-Target Approach for Human Acetylcholinesterase, Butyrylcholinesterase and β-Secretase 1: Next Generation for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Assessing the In Vitro Blood-Brain Barrier Permeability of Arisugacin D and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutics for central nervous system (CNS) disorders is fraught with the challenge of overcoming the highly selective blood-brain barrier (BBB). Arisugacins, a class of potent acetylcholinesterase inhibitors, have shown promise in the context of Alzheimer's disease. However, their efficacy is contingent on their ability to penetrate the CNS. This guide provides a comparative assessment of the predicted in vitro BBB permeability of Arisugacin D and its analogs, Arisugacin A, B, and C.
Due to the absence of direct experimental in vitro BBB permeability data for this compound and its analogs in publicly available literature, this guide utilizes in silico predictions to estimate their potential to cross the BBB. These computational predictions are based on the chemical structures of the compounds and can serve as a valuable preliminary screening tool in the drug discovery pipeline.
In Silico Prediction of Blood-Brain Barrier Permeability
The blood-brain barrier permeability of Arisugacin analogs was predicted using the LogBB_Pred online tool. The tool predicts the logarithmic ratio of the concentration of a compound in the brain to that in the blood (LogBB). A higher LogBB value suggests a greater ability to cross the BBB. The Simplified Molecular Input Line Entry System (SMILES) for each analog, obtained from the PubChem database, was used as input for the prediction.
| Compound | SMILES String | Predicted LogBB | Predicted Permeability |
| Arisugacin A | C[C@@]12CC[C@@]3(--INVALID-LINK--(C(=O)C=CC3(C)C)C)O | -0.634 | Moderately Permeable |
| Arisugacin B | C[C@@]12CC[C@@]3(--INVALID-LINK--(C(=O)C=CC3(C)C)C)O | -0.551 | Moderately Permeable |
| Arisugacin C | C[C@]12CCC(=O)C([C@@]1(CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)O)(C)C | -0.298 | Permeable |
| This compound | C[C@]12CCC(=O)C([C@@]1(CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)O)C)O)(C)C | -0.384 | Permeable |
Note: The predicted LogBB values are computational estimations and should be validated by in vitro and in vivo experimental studies.
Experimental Protocols for In Vitro BBB Permeability Assessment
While experimental data for Arisugacin analogs is not available, the following section details a standard protocol for the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB), a common in vitro method to assess passive permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay evaluates the ability of a compound to diffuse across an artificial membrane coated with a lipid mixture mimicking the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF membrane)
-
96-well acceptor plates
-
Porcine brain lipid (PBL)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (Arisugacin analogs)
-
Reference compounds with known BBB permeability (e.g., caffeine for high permeability, atenolol for low permeability)
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Membrane Coating: Prepare a solution of PBL in dodecane. Coat the membrane of the filter plate wells with a small volume of this lipid solution and allow the solvent to evaporate.
-
Donor Solution Preparation: Dissolve the test and reference compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration. The final DMSO concentration should be kept low (typically <1%) to avoid affecting membrane integrity.
-
Acceptor Solution Preparation: Fill the wells of the acceptor plate with PBS.
-
Assay Assembly: Place the lipid-coated filter plate (donor plate) into the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.
-
Incubation: Add the donor solutions containing the test and reference compounds to the wells of the filter plate. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Permeability Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = (VA / (Area × Time)) × ln(1 - CA(t) / Cequilibrium)
Where:
-
VA is the volume of the acceptor well.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time.
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the equilibrium concentration, calculated as (CD(t) × VD + CA(t) × VA) / (VD + VA), where CD(t) is the concentration in the donor well at time t and VD is the volume of the donor well.
-
Visualizing the Drug Development Workflow
The following diagram illustrates a typical workflow for assessing the BBB permeability of new chemical entities like Arisugacin analogs.
Caption: Workflow for assessing blood-brain barrier permeability.
Signaling Pathways and Logical Relationships
The ability of a compound to cross the BBB is governed by a complex interplay of its physicochemical properties and its interaction with the cellular components of the barrier. The following diagram illustrates the key factors influencing passive diffusion across the BBB.
Caption: Factors influencing passive BBB diffusion.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Arisugacin D
Understanding Arisugacin D: A Profile
This compound is a member of the meroterpenoid class of natural products and functions as a potent inhibitor of the enzyme acetylcholinesterase. Its biological activity necessitates careful handling and disposal to prevent unintended environmental contamination and potential health hazards. Due to its potent enzymatic activity, it is crucial to treat this compound as a hazardous chemical waste.
Quantitative Data Summary
As no specific safety data sheet (SDS) with quantitative disposal limits for this compound is publicly available, general laboratory chemical waste guidelines should be strictly followed. The following table summarizes key principles for the segregation and disposal of chemical waste.
| Waste Category | Disposal Container | Key Disposal Considerations |
| Solid this compound Waste | Labeled, sealed, and compatible solid waste container. | Should not be mixed with other solid wastes unless compatibility is confirmed. Must be clearly labeled as "Hazardous Waste: this compound." |
| Liquid this compound Waste | Labeled, sealed, and compatible liquid waste container (e.g., glass or polyethylene). | Segregate halogenated and non-halogenated solvent waste. Do not mix with incompatible chemicals. The container must be clearly labeled with the full chemical name and concentration. |
| Contaminated Labware | Puncture-resistant, labeled sharps container or designated glass waste box. | Includes items such as pipette tips, vials, and broken glass that have come into direct contact with this compound. Should be disposed of as hazardous solid waste. |
| Personal Protective Equipment (PPE) | Designated hazardous waste bag. | Gloves, lab coats, and other PPE contaminated with this compound should be collected and disposed of as hazardous solid waste. |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the proper disposal of this compound. This protocol is based on general best practices for laboratory chemical waste management.
Step 1: Waste Segregation and Collection
-
At the Point of Generation: Immediately segregate waste contaminated with this compound from non-hazardous waste.
-
Use Designated Containers: Collect solid, liquid, and sharp-contaminated waste in separate, appropriately labeled containers. Ensure containers are made of a material compatible with the waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 2: Secure Storage
-
Satellite Accumulation Area (SAA): Store waste containers in a designated and properly managed SAA within the laboratory.[1] This area should be under the control of the laboratory personnel.
-
Container Integrity: Ensure all waste containers are securely sealed to prevent leaks or spills.[1] Regularly inspect containers for any signs of degradation.
-
Incompatible Waste: Store containers of this compound waste away from incompatible chemicals to prevent accidental reactions.[1]
Step 3: Waste Pickup and Disposal
-
Contact Environmental Health and Safety (EHS): When waste containers are full or have been in storage for the maximum allowed time (as per institutional guidelines), contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
-
Professional Disposal: The EHS office will ensure that the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal, adhering to all federal, state, and local regulations.
Important Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.[2]
-
Avoid Inhalation and Contact: As a potent enzyme inhibitor, care should be taken to avoid inhaling dust or aerosols and to prevent skin contact.[2][3] All handling of solid this compound should be done in a well-ventilated area or a chemical fume hood.
-
Spill Response: In the event of a spill, follow your laboratory's established spill response protocol for potent compounds. This typically involves containing the spill, decontaminating the area with an appropriate solvent, and collecting all cleanup materials as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
By adhering to these established principles of hazardous waste management and exercising caution appropriate for a potent enzyme inhibitor, researchers can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
